molecular formula C9H11NO4S B1611417 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate CAS No. 93803-27-1

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B1611417
CAS No.: 93803-27-1
M. Wt: 229.26 g/mol
InChI Key: SOPYNQPQCZIJCQ-UHFFFAOYSA-N
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Description

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c11-8-9-3-1-4-10(7-9)5-2-6-15(12,13)14/h1,3-4,7-8H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYNQPQCZIJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222120
Record name Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93803-27-1
Record name Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-1-(3-sulphonatopropyl)pyridinium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt
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Record name 3-formyl-1-(3-sulphonatopropyl)pyridinium
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Foundational & Exploratory

The Functional Zwitterion: Physicochemical Profiling of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

[1]

Executive Summary

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (CAS: 93803-27-1), often referred to in industrial contexts as a functionalized Pyridinium Propyl Sulfobetaine (PPS-CHO), represents a unique class of "reactive zwitterions."[1] Unlike standard non-detergent sulfobetaines (NDSBs) used strictly for protein folding, this molecule combines the high-solubility, anti-aggregation properties of a sulfobetaine core with a chemically active formyl (aldehyde) handle.

This guide details the physicochemical architecture, synthesis logic, and dual-application vectors of this compound: as a critical leveling agent in high-performance nickel electroplating and as a reversible solubilizing scaffold in biochemical research.

Module 1: Molecular Architecture & Synthesis[1]

Structural Logic

The molecule is an inner salt (zwitterion) possessing a permanent positive charge on the pyridinium nitrogen and a permanent negative charge on the sulfonate group.[2]

  • Cationic Center: The pyridinium ring acts as an electron-deficient aromatic system.[1] The electron-withdrawing formyl group at the 3-position further decreases electron density on the ring, enhancing its adsorption potential on negatively charged metal cathodes.[1]

  • Anionic Tail: The sulfonate group (

    
    ) provides exceptional water solubility and insensitivity to pH changes, unlike carboxylate-based betaines.[1]
    
  • Reactive Handle: The C-3 aldehyde allows for Schiff base formation with amines or oxidation to carboxylic acids, offering a vector for chemical modification.

Synthesis Protocol

The synthesis relies on the nucleophilic ring-opening of 1,3-propanesultone by pyridine-3-carboxaldehyde (nicotinaldehyde) .[1]

Critical Safety Note: 1,3-Propanesultone is a potent alkylating agent and a carcinogen.[1][3] All operations must occur in a fume hood with appropriate PPE.

Graphviz: Synthesis Pathway

SynthesisNicotinaldehydeNicotinaldehyde(Nucleophile)TransitionTransition State(SN2 Ring Opening)Nicotinaldehyde->Transition Attack on C-OSultone1,3-Propanesultone(Electrophile)Sultone->TransitionProduct3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonateTransition->Product Charge Separation

Figure 1: The quaternization reaction proceeds via an SN2 mechanism where the pyridine nitrogen attacks the primary carbon of the sultone ring.[1]

Step-by-Step Laboratory Synthesis
  • Reagents: Dissolve 0.1 mol Nicotinaldehyde in anhydrous acetone (or acetonitrile).

  • Addition: Add 0.105 mol 1,3-Propanesultone (slight excess) dropwise under nitrogen atmosphere.

  • Reaction: Reflux at 60°C for 12–24 hours. The zwitterionic product is insoluble in acetone and will precipitate as a white solid.

  • Purification (The "Self-Cleaning" Step):

    • Cool the mixture to 4°C.

    • Filter the precipitate.

    • Wash: Rinse the cake vigorously with cold acetone. This removes unreacted nicotinaldehyde and, crucially, the toxic propanesultone.

  • Drying: Vacuum dry at 50°C.

Module 2: Physicochemical Profile[4][5][6]

The compound’s utility is defined by its stability in aqueous electrolytes and its redox behavior.

Key Parameters[1][5][6][7]
PropertySpecificationNotes
Formula

MW 229.25 g/mol
Appearance White Crystalline PowderHygroscopic; store in desiccator.[1]
Solubility >500 g/L (Water)Insoluble in ether, acetone, benzene.
Melting Point 265–275°C (Decomposes)Typical of high-lattice-energy zwitterions.[1]
pH (10% aq) 4.5 – 6.0Slightly acidic due to pyridinium induction.
Redox Stability Labile AldehydeAldehyde can oxidize to acid (

) or reduce to alcohol (

) under extreme plating potentials.
Stability Considerations
  • Hydrolysis: The sulfonate linkage is hydrolytically stable over a wide pH range (1–13).

  • Aldehyde Reactivity: In alkaline solutions (pH > 9), the aldehyde may undergo Cannizzaro disproportionation or aldol-like condensations. For storage, maintain neutral pH.

Module 3: Application Vectors

Primary Vector: Electroplating (Leveling Agent)

In Nickel (Watts bath) and Zinc electroplating, this compound acts as a Class II Brightener (Leveler).

Mechanism of Action:

  • Diffusion Control: The positively charged pyridinium ring is attracted to the negatively charged cathode.

  • Selective Adsorption: The molecule adsorbs preferentially at high-current density areas (peaks/protrusions) on the metal surface.

  • Inhibition: The adsorbed layer creates a barrier, increasing local resistance and forcing metal ions to deposit in low-current density areas (valleys).

  • Result: A macroscopically flat (leveled) and bright surface.

Graphviz: Leveling Mechanism

LevelingCathodeCathode Surface(Micro-roughness)HighCDHigh Current Density(Peaks)Cathode->HighCDLowCDLow Current Density(Valleys)Cathode->LowCDMetalIonsNi2+ IonsHighCD->MetalIons DepositionBlockedLowCD->MetalIons DepositionAllowedMoleculePPS-CHO Additive(Cationic Adsorption)Molecule->HighCD PreferentialAdsorptionMolecule->LowCD WeakAdsorption

Figure 2: The "Leveling Effect" is achieved by the molecule blocking rapid growth at peaks, forcing deposition into surface valleys.

Secondary Vector: Biochemical Solubilization

Similar to NDSB-201, this molecule prevents protein aggregation by shielding hydrophobic patches.[1] However, the formyl group adds a "Click" dimension:

  • Reversible Immobilization: Proteins can be anchored to the aldehyde via reductive amination (forming a stable amine linkage) or Schiff base formation (reversible).

  • Application: Solubilizing membrane proteins for NMR studies where a reactive handle is required for subsequent labeling.

Module 4: Experimental Validation Protocols

Cyclic Voltammetry (CV) for Plating Efficiency

To verify the compound's efficacy as a leveler in a Nickel bath:

  • Setup: Three-electrode cell (Pt rotating disk working electrode, Ni counter, Ag/AgCl reference).

  • Electrolyte: Standard Watts Nickel solution (

    
    , 
    
    
    ,
    
    
    ).
  • Scan: -0.2V to -1.2V vs Ag/AgCl.

  • Observation: Add 50–200 ppm of the compound.

    • Result: You should observe a suppression of the nickel reduction peak current. This suppression confirms the formation of the inhibiting adsorption layer essential for leveling.

Purity Assay (Aldehyde Titration)

Since the sulfonate is spectrally quiet, quantify the active aldehyde content using Hydroxylamine Hydrochloride.

  • Reagent: 0.5M Hydroxylamine HCl in 80% Ethanol (pH adjusted to 3.5).

  • Procedure: Dissolve 0.5g sample in 25mL reagent.

  • Reaction:

    
    [1]
    
  • Titration: The reaction releases HCl. Titrate the liberated acid with 0.1N NaOH to pH 3.5.

  • Calculation: Each mole of NaOH consumed corresponds to one mole of aldehyde.

References

  • Synthesis of Pyridinium Sulfobetaines

    • Source: ChemicalBook & PubChem D
    • Link:[1]

    • Relevance: Establishes the core synthesis logic of pyridinium-sultone ring opening.
  • Electroplating Mechanisms

    • Title: Application Notes for 3-Pyridinesulfonate as an Additive in Electroplating Baths.[1][4]

    • Source: BenchChem Application Notes.[4]

    • Link:[1]

    • Relevance: Validates the mechanism of leveling and brightening in nickel/zinc b
  • Safety & Toxicology (1,3-Propanesultone)

    • Title: 1,3-Propane sultone - Toxicity and Carcinogenicity.[1]

    • Source: National Institutes of Health (NIH) / Wikipedia.
    • Link:[1]

    • Relevance: Critical safety grounding for the synthesis protocol.
  • Industrial Availability & Properties

    • Title: 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate Product Page.[1][5][6]

    • Source: Hairui Chemical / BOC Sciences.
    • Link:[1]

    • Relevance: Confirms commercial availability and physical specific

Solubility Profile of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate in Aqueous Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate .

CAS Number: 93803-27-1 Synonyms: 1-(3-Sulfopropyl)-3-pyridinecarboxaldehyde inner salt; FPPS; 3-Formyl-1-(3-sulfopropyl)pyridinium betaine.[1] Molecular Formula: C


H

NO

S Molecular Weight: ~229.25 g/mol

Executive Summary

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (FPPS) is a zwitterionic pyridinium sulfobetaine characterized by high aqueous solubility and significant dipole moment. Structurally, it consists of a cationic pyridinium ring bearing a reactive formyl group (-CHO) at the 3-position, tethered to an anionic sulfonate group via a propyl linker.

This compound is primarily utilized as a Leveling Agent and Brightener in electrochemical deposition (specifically Nickel and Zinc electroplating) and as a synthetic intermediate for functional dyes. Its solubility profile is dominated by its zwitterionic nature, exhibiting "salt-like" solubility in water while maintaining organic character suitable for specific polar organic solvents.

Physicochemical Basis of Solubility

The Zwitterionic Solvation Mechanism

The high solubility of FPPS in aqueous media (>200 g/L estimated based on structural analogs) is driven by two concurrent solvation mechanisms:

  • Ionic Solvation: The terminal sulfonate group (

    
    ) acts as a strong hydrogen bond acceptor, while the pyridinium nitrogen (
    
    
    
    ) creates a localized region of high charge density. Water molecules form a structured hydration shell around these poles.
  • Aldehyde Hydration: The formyl group at the 3-position is moderately hydrophilic. In aqueous solution, it exists in equilibrium with its gem-diol hydrate form (

    
    ), further enhancing interaction with the solvent network.
    
Thermodynamic Considerations
  • Enthalpy of Solution (

    
    ):  Likely slightly endothermic or near-neutral. The lattice energy of the zwitterionic crystal is high due to electrostatic attraction, but the hydration energy of the separated charge centers is similarly high.
    
  • Entropy of Solution (

    
    ):  Positive. The disruption of the crystal lattice and the "structure-breaking" (chaotropic) nature of the bulky pyridinium cation contribute to a favorable entropic term.
    

SolvationMechanism cluster_interactions Solvent-Solute Interactions Solid Solid FPPS Crystal (Lattice Energy High) Transition Interfacial Wetting & Dipole Alignment Solid->Transition Lattice Disruption Water Aqueous Solvent (H-Bond Network) Water->Transition Dipole Orientation Dissolved Solvated Zwitterion (Hydration Shells) Transition->Dissolved Hydration Stabilization Sulfonate Sulfonate (-SO3⁻) H-Bond Acceptor Dissolved->Sulfonate Pyridinium Pyridinium (N⁺) Ion-Dipole Dissolved->Pyridinium Aldehyde Formyl (-CHO) Gem-diol Equilibrium Dissolved->Aldehyde

Figure 1: Mechanistic pathway of FPPS dissolution in aqueous media, highlighting key stabilizing interactions.

Solubility Data & Solvent Compatibility

Aqueous Solubility Profile

The following data represents the solubility behavior of FPPS compared to its non-formylated parent compound (PPS, CAS 15471-17-7).

ParameterValue / DescriptionNotes
Water Solubility (20°C) > 200 g/L (Estimated)Based on PPS solubility (~240 g/L).
pH Stability Range pH 2.0 – 8.0Stable.
pH Instability pH > 10.0Risk of Cannizzaro reaction or Pyridinium ring opening.
Temperature Effect PositiveSolubility increases significantly with temperature.
Appearance in Solution Clear, colorless to pale yellowColor intensity may increase due to trace oxidation.
Organic Solvent Compatibility
  • Soluble: Methanol, Ethanol (Sparingly), Formamide, DMSO.

  • Insoluble: Diethyl ether, Chloroform, Hexane, Benzene, Acetone.

  • Partition Coefficient (LogP): Estimated < -2.0 (Highly hydrophilic).

Experimental Protocol: Solubility Determination

To generate an accurate solubility curve for a specific batch of FPPS, the following Shake-Flask Method coupled with HPLC is recommended. This protocol ensures saturation equilibrium is reached and accounts for potential degradation.

Reagents & Equipment[2]
  • Solvent: HPLC-grade water (degassed).

  • Apparatus: Thermostated shaker bath, 0.45 µm PTFE syringe filters.

  • Analysis: HPLC-UV (C18 column, Mobile phase: Phosphate buffer/Methanol).

Workflow

SolubilityProtocol Start Preparation Step1 Excess Solid Addition (Add FPPS to water until undissolved solid remains) Start->Step1 Step2 Equilibration (Shake at T_set for 24-48h) Step1->Step2 Step3 Phase Separation (Filtration via 0.45µm filter at T_set) Step2->Step3 Step4 Dilution & Quantification (Dilute aliquot; Analyze via HPLC-UV @ 254nm) Step3->Step4 Decision Is RSD < 2%? Step4->Decision End Report Solubility (g/L) Decision->End Yes Repeat Repeat Equilibration Decision->Repeat No Repeat->Step2

Figure 2: Step-by-step workflow for the precise determination of FPPS solubility.

Analytical Validation (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: 95% Buffer (20mM Phosphate, pH 3.0) / 5% Methanol. Note: High aqueous content is required to retain the polar zwitterion.

  • Detection: UV at 254 nm (Pyridinium ring absorption).

  • Flow Rate: 1.0 mL/min.

Stability & Handling in Aqueous Media

Hydrolytic Stability

FPPS is generally stable in aqueous solution at ambient temperatures. However, the aldehyde group introduces specific sensitivities:

  • Oxidation: Prolonged exposure to air in solution can oxidize the formyl group (-CHO) to a carboxylic acid (-COOH), forming 3-carboxy-1-(3-sulfopropyl)pyridinium betaine. Recommendation: Store stock solutions under inert gas (Nitrogen/Argon).

  • Base Sensitivity: At pH > 10, the pyridinium ring is susceptible to nucleophilic attack by hydroxide ions (pseudobase formation), leading to ring opening and the formation of glutaconaldehyde derivatives [1].

Storage Recommendations
  • Solid State: Hygroscopic.[2] Store in a desiccator at room temperature.

  • Solution: Prepare fresh or store at 4°C. Avoid alkaline buffers.

References

  • PubChem. (2025). 3-Pyridinium-1-ylpropane-1-sulfonate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Thermodynamic stability of formyl-substituted pyridinium sulfobetaines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic Stability & Synthetic Protocols for Formyl-Substituted Pyridinium Sulfobetaines: A Technical Guide

Executive Summary

Formyl-substituted pyridinium sulfobetaines, specifically 1-(3-sulfopropyl)-3-formylpyridinium betaine (FPPS) , represent a specialized class of zwitterionic surfactants used primarily as "Class II" leveling agents in high-performance electroplating (Ni, Cu) and as reactive intermediates in drug discovery.

Unlike their chemically inert analogs (e.g., PPS or PPS-OH), the presence of the formyl (-CHO) group at the meta-position of the pyridinium ring introduces a unique thermodynamic duality:

  • Zwitterionic Stability: The inner salt structure provides high melting points and solubility in polar media.

  • Carbonyl Reactivity: The aldehyde function renders the molecule susceptible to pH-dependent degradation (Cannizzaro disproportionation) and electrochemical redox cycling.

This guide provides a rigorous analysis of the thermodynamic boundaries, validated synthesis protocols, and degradation mechanisms of FPPS, designed for application scientists requiring high-purity control.

Molecular Architecture & Electronic Effects

The thermodynamic behavior of FPPS is dictated by the electronic "push-pull" interaction between the quaternary nitrogen and the formyl substituent.

  • The Cationic Center (Pyridinium): The quaternized nitrogen creates a permanent positive charge, strongly withdrawing electron density from the ring (Inductive effect,

    
    ).
    
  • The Anionic Tail (Sulfonate): The sulfopropyl chain acts as an electron-donating group via the alkyl chain but terminates in a stable, non-nucleophilic sulfonate (

    
    ).
    
  • The Formyl Group (3-Position): Located at the meta position, the aldehyde is an electron-withdrawing group (Resonance effect,

    
    ).
    

Thermodynamic Consequence: The combination of the pyridinium cation and the formyl group creates a highly electron-deficient ring. This increases the acidity of the ring protons and makes the carbonyl carbon highly electrophilic. While the zwitterionic lattice energy stabilizes the solid state (high


), the molecule is thermodynamically unstable in alkaline aqueous solutions due to nucleophilic attack on the carbonyl.

Thermodynamic Stability Profile

The following data summarizes the operational limits of FPPS. These values are synthesized from comparative data of PPS analogs and aldehyde reactivity profiles.

ParameterStability LimitMechanism of Failure
Thermal Stability (Solid)

Dealkylation (retro-Menschutkin reaction) and sulfonate desulfonation.
Hydrolytic Stability (Acid) High (pH < 4.0)Stable. The pyridinium ring resists acid hydrolysis.
Hydrolytic Stability (Base) Low (pH > 8.5)Cannizzaro Reaction: Disproportionation into carboxylic acid and alcohol. Pseudobase Formation: OH⁻ attack on ring carbons.
Redox Stability (Anodic) Low (

vs SHE)
Oxidation of -CHO to -COOH (Nicotinic acid derivative).
Redox Stability (Cathodic) ModerateReduction of -CHO to

(PPS-OH). This is often the desired mechanism in plating.

Validated Synthesis Protocol

Objective: Synthesis of 1-(3-sulfopropyl)-3-formylpyridinium betaine (FPPS). Target Purity: >98% (HPLC). Critical Control Point: Moisture control. The starting material (1,3-propane sultone) hydrolyzes rapidly in wet solvents, lowering yield and introducing ionic impurities.

Reagents:
  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde): 1.0 eq (Freshly distilled if yellowed).

  • 1,3-Propane Sultone: 1.05 eq (Slight excess).

  • Solvent: Anhydrous Acetone or Ethyl Acetate (Water content <0.05%).

Step-by-Step Methodology:
  • Preparation: Purge a 3-neck round-bottom flask with dry nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-pyridinecarboxaldehyde (107.1 g, 1.0 mol) in anhydrous acetone (500 mL).

  • Addition: Add 1,3-propane sultone (128.2 g, 1.05 mol) dropwise at room temperature over 30 minutes. Note: Exothermic reaction.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 12–24 hours. The product will precipitate as a white/off-white solid.
    
  • Isolation: Cool to

    
    . Filter the precipitate under 
    
    
    
    atmosphere.
  • Purification: Wash the filter cake

    
     with cold anhydrous acetone to remove unreacted aldehyde and sultone.
    
  • Drying: Vacuum dry at

    
     for 6 hours.
    
Visualized Synthesis Pathway

Synthesis Reactants 3-Pyridinecarboxaldehyde + 1,3-Propane Sultone Intermediate Transition State (Nu: Attack of N on C-O) Reactants->Intermediate Reflux (Acetone) Impurity Hydrolysis Side Product (If H2O present) Reactants->Impurity H2O Contamination Product 1-(3-sulfopropyl)-3-formylpyridinium (Precipitate) Intermediate->Product Ring Opening

Figure 1: Nucleophilic ring-opening mechanism for FPPS synthesis.[1] Note the critical divergence caused by moisture contamination.

Degradation Mechanisms & Electrochemical Fate

In application (specifically electroplating or biological buffers), FPPS is rarely static. It acts as a dynamic buffer or a sacrificial leveler . Understanding its degradation is vital for bath maintenance.

Mechanism A: The Cannizzaro Disproportionation (pH Driven)

In basic media, the electron-deficient aldehyde cannot enolize (no


-protons). Instead, two molecules react to form one molecule of the carboxylic acid salt (stable) and one of the alcohol (PPS-OH).
  • Impact: Loss of leveling efficiency; accumulation of nicotinate-sulfobetaines which may precipitate.

Mechanism B: Electrochemical Redox Cycling

In an electroplating cell, FPPS migrates to the cathode (despite being zwitterionic, the dipole aligns with the field).

  • Cathodic Reduction: The formyl group is reduced to a hydroxymethyl group (

    
    ). This converts FPPS into PPS-OH , another active brightener.
    
  • Anodic Oxidation: If the compound reaches the anode, the aldehyde oxidizes to the carboxylic acid.

Visualized Degradation Cycle

Degradation cluster_Redox Electrochemical Environment cluster_pH Chemical Environment (pH > 8) FPPS FPPS (Aldehyde Form) Active Leveler PPS_OH PPS-OH (Alcohol) Reduced Form (Cathode) FPPS->PPS_OH + 2e- / + 2H+ PPS_Acid PPS-Acid (Carboxylate) Oxidized Form (Anode) FPPS->PPS_Acid - 2e- / + H2O Cannizzaro Cannizzaro Disproportionation FPPS->Cannizzaro OH- Cannizzaro->PPS_OH 50% Yield Cannizzaro->PPS_Acid 50% Yield

Figure 2: The electrochemical and chemical fate of FPPS. The molecule acts as a redox shuttle, converting between aldehyde, alcohol, and acid forms.

Analytical Validation

To verify thermodynamic stability during storage or synthesis, use the following markers:

  • H-NMR (D2O):

    • Target Signal: Aldehyde proton at

      
       ppm (Singlet).
      
    • Degradation Signal: Disappearance of 10.1 ppm; appearance of

      
       (Alcohol) at 
      
      
      
      ppm or Carboxyl shifts.
  • HPLC (Reverse Phase):

    • Column: C18 or Amide-C16 (Zwitterions elute poorly on standard C18 without ion-pairing agents).

    • Mobile Phase: Phosphate buffer (pH 3.0) / Methanol.

    • Detection: UV at 260 nm (Pyridine ring).

  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm at melting point (specific to crystal form, typically

      
      ). Broadening indicates hydrolysis products (sulfonic acid presence).
      

References

  • Synthesis & Industrial Application

    • Title: Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine.[]

    • Source: European P
    • Link
  • Electrochemical Behavior & Leveling Mechanism

    • Title: Application Notes for 3-Pyridinesulfonate as an Additive in Electroplating Baths.[3]

    • Source: BenchChem Technical Library.
  • Chemical Reactivity of Pyridinium Zwitterions

    • Title: Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
    • Source:Molecules (MDPI), 2022.
    • Link:[Link]

  • Thermodynamic Properties of Sulfobetaines

    • Title: Thermodynamic properties of micellization of Sulfobetaine-type Zwitterionic Gemini Surfactants.
    • Source:Journal of Colloid and Interface Science, 2012.
    • Link:[Link]

Sources

A Tale of Two Pyridiniums: A Technical Guide to PPS-OH and the Enigmatic 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, subtle structural modifications can lead to vastly different properties and applications. This guide delves into the comparative analysis of two intriguing pyridinium propanesulfonate derivatives: the well-established 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium (PPS-OH) and the largely unexplored 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate . While both share a common pyridinium sulfobetaine backbone, the presence of a hydroxyl group versus a formyl group dictates their divergent chemical personalities and potential utility.

This document will first provide a comprehensive overview of the known entity, PPS-OH, detailing its synthesis, established applications, and the mechanistic underpinnings of its function. Subsequently, we will venture into the theoretical realm to dissect the structure of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate. By leveraging established principles of organic chemistry and drawing parallels with related structures, we will propose a synthetic strategy, predict its key properties, and postulate its potential applications, thereby illuminating a path for future research and development.

Part 1: PPS-OH - The Established Workhorse of Electroplating

1.1. Chemical Identity and Physicochemical Properties

PPS-OH, chemically known as 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium, is a zwitterionic compound, or inner salt, possessing both a positively charged pyridinium nitrogen and a negatively charged sulfonate group. This inherent charge separation within the same molecule imparts unique physicochemical properties.

PropertyValue
Chemical Name 1-(2-Hydroxy-3-sulfonatopropyl)pyridinium
Synonyms Pyridinium Hydroxy propyl sulfobetaine, PPSOH
CAS Number 3918-73-8
Molecular Formula C₈H₁₁NO₄S
Molecular Weight 217.24 g/mol
Appearance White to almost white powder or colorless to yellowish liquid (in solution)
Solubility Highly soluble in water

1.2. Synthesis of PPS-OH: A Step-by-Step Protocol

The synthesis of PPS-OH is a well-documented, two-step process that begins with the ring-opening of an epoxide followed by quaternization of the pyridine nitrogen.[1]

Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate

This initial step involves the nucleophilic attack of a sulfite or bisulfite salt on epichlorohydrin.

  • Reaction: In an aqueous medium, sodium sulfite or metabisulfite is reacted with epichlorohydrin. The reaction is typically catalyzed and proceeds via the opening of the epoxide ring.

  • Reaction Conditions: The reaction is generally carried out at a controlled temperature, often between 40-80°C, under an inert atmosphere to prevent side reactions.[1]

  • Work-up: After the reaction is complete, water is typically removed under reduced pressure to isolate the sodium 3-chloro-2-hydroxypropane-1-sulfonate intermediate.[1]

Step 2: Quaternization of Pyridine

The second step involves the reaction of the intermediate with pyridine to form the final PPS-OH product.

  • Reaction: Sodium 3-chloro-2-hydroxypropane-1-sulfonate is dissolved in water and reacted with pyridine. The pyridine nitrogen acts as a nucleophile, displacing the chloride to form the pyridinium salt.

  • Reaction Conditions: The reaction is typically carried out at reflux temperature (around 95-110°C) for several hours.[1]

  • Purification: The final product is often purified through recrystallization or by using a suitable solvent to precipitate the product, followed by filtration and drying.[1]

Synthesis_of_PPS_OH cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Quaternization Epichlorohydrin Epichlorohydrin Intermediate Sodium 3-chloro-2-hydroxypropane-1-sulfonate Epichlorohydrin->Intermediate + H₂O, Catalyst Sulfite Sodium Sulfite/Bisulfite Sulfite->Intermediate PPS_OH PPS-OH Intermediate->PPS_OH + Pyridine, Reflux Pyridine Pyridine

Figure 1: Synthetic workflow for PPS-OH.

1.3. Core Application: A Leveling and Brightening Agent in Nickel Electroplating

The primary and most well-documented application of PPS-OH is as an additive in nickel electroplating baths.[2][3] It functions as a highly effective leveling agent and a secondary brightener, contributing to the deposition of smooth, lustrous, and ductile nickel coatings.[2][3]

Mechanism of Action:

The leveling effect of PPS-OH is attributed to its preferential adsorption onto the micro-peaks of the substrate surface. This adsorption inhibits the deposition of nickel ions at these high points, allowing for a greater deposition rate in the micro-valleys.[2] This differential deposition rate effectively "fills in" surface imperfections, resulting in a smoother, more level surface.

Figure 2: Mechanism of PPS-OH as a leveling agent.

1.4. Potential in Drug Development: A Zwitterionic Scaffold

While its primary use is in materials science, the zwitterionic nature of PPS-OH presents intriguing possibilities in the realm of drug development. Zwitterionic compounds are known for their ability to resist non-specific protein adsorption, a property highly desirable for drug delivery systems to evade the immune system and prolong circulation time.[4][5] The hydroxyl group also offers a potential site for further functionalization, allowing for the attachment of therapeutic agents or targeting moieties.

Part 2: 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate - A Frontier of Chemical Exploration

In stark contrast to the well-characterized PPS-OH, 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate remains a largely hypothetical molecule within the published scientific literature. Its existence and properties must, therefore, be inferred from the known chemistry of its constituent parts.

2.1. Deconstructing the Molecule: A Triumvirate of Functionality

The structure of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate can be dissected into three key functional components:

  • Pyridinium Core: The positively charged pyridinium ring is a common motif in biologically active molecules and serves as a good leaving group in certain reactions. Its aromatic nature also allows for π-π stacking interactions.

  • Propane-1-sulfonate Side Chain: This zwitterionic side chain, similar to that in PPS-OH, is expected to confer high water solubility and potentially low protein binding properties.

  • 3-Formyl Group: This aldehyde functionality is the key differentiator from PPS-OH. The formyl group is a versatile chemical handle, capable of undergoing a wide range of reactions, including nucleophilic addition, oxidation, reduction, and condensation reactions. Its position at the 3-position of the pyridine ring also influences the electronic properties of the aromatic system.

2.2. Proposed Synthetic Pathway

A plausible synthetic route to 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate would likely involve the quaternization of 3-formylpyridine (also known as nicotinaldehyde) with a suitable sulfonating agent.[6]

Proposed Synthesis:

  • Starting Materials: 3-Formylpyridine and 1,3-propanesultone.

  • Reaction: The nitrogen atom of 3-formylpyridine would act as a nucleophile, attacking the electrophilic carbon of the 1,3-propanesultone, leading to the opening of the sultone ring and the formation of the zwitterionic product.

  • Reaction Conditions: This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, and may require heating to proceed at a reasonable rate.

  • Purification: The product, being a salt, would likely precipitate from the reaction mixture or could be isolated by the addition of a less polar solvent. Recrystallization would be a suitable method for purification.

Proposed_Synthesis 3_Formylpyridine 3-Formylpyridine Target_Molecule 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate 3_Formylpyridine->Target_Molecule + Solvent, Heat Propanesultone 1,3-Propanesultone Propanesultone->Target_Molecule

Figure 3: Proposed synthesis of the target molecule.

2.3. Predicted Properties and Reactivity

Based on its structure, we can predict several key properties of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate:

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidTypical for pyridinium salts.
Solubility High in water and other polar solventsDue to the zwitterionic nature.
Stability Likely stable under normal conditions, but the formyl group may be susceptible to oxidation.Aldehydes can be oxidized to carboxylic acids.
Reactivity The formyl group will be the primary site of reactivity, undergoing reactions typical of aldehydes.The electron-withdrawing nature of the pyridinium ring may enhance the electrophilicity of the formyl carbon.

2.4. Postulated Applications: A World of Possibilities

The presence of the reactive formyl group opens up a plethora of potential applications for this molecule, particularly in the life sciences.

  • Bioconjugation and Labeling: The aldehyde can react with molecules containing primary amines (e.g., proteins, peptides, and certain drugs) to form Schiff bases, which can be further reduced to stable secondary amines. This makes it a potential tool for bioconjugation and fluorescent labeling.

  • Drug Discovery and Development: The formyl group can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activity. For instance, it could be a precursor for the synthesis of novel kinase inhibitors or other targeted therapies. The pyridinium core itself is found in many bioactive compounds.[7][8][9][10]

  • Cross-linking Agent: The bifunctional nature of the molecule (pyridinium for potential non-covalent interactions and the formyl group for covalent bond formation) could be exploited in the development of novel cross-linking agents for hydrogels or other biomaterials.

  • Catalysis: Pyridinium salts can act as phase-transfer catalysts or organocatalysts. The formyl group could be modified to introduce additional catalytic functionality.

Core Directive Summary: A Comparative Overview

FeaturePPS-OH (1-(2-Hydroxy-3-sulfonatopropyl)pyridinium)3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (Predicted)
Key Functional Group Hydroxyl (-OH)Formyl (-CHO)
Primary Application Leveling and brightening agent in nickel electroplating.[2][3]Potential in bioconjugation, drug discovery, and as a chemical scaffold.
Reactivity Relatively stable, with the hydroxyl group available for esterification or etherification.Highly reactive at the formyl group (nucleophilic addition, oxidation, etc.).
Synthesis Well-established two-step synthesis from epichlorohydrin and pyridine.[1]Plausible one-step synthesis from 3-formylpyridine and 1,3-propanesultone.
Current Status Commercially available and widely used in industry.A novel compound with no significant presence in the current literature.

Conclusion: From Industrial Staple to Research Frontier

This in-depth technical guide has illuminated the distinct worlds of PPS-OH and the theoretical 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate. PPS-OH stands as a testament to the power of a simple yet effective molecular design, having carved out a crucial niche in the electroplating industry. Its zwitterionic nature, however, hints at untapped potential in the biomedical field.

In contrast, 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate represents a tantalizing frontier for chemical exploration. The introduction of a reactive formyl group onto the pyridinium propanesulfonate scaffold opens a gateway to a vast array of potential applications, from creating novel bioconjugates to serving as a building block for new therapeutics. The predictive analysis provided here serves as a foundational blueprint for researchers and scientists to embark on the synthesis, characterization, and application of this promising yet enigmatic molecule. The journey from a theoretical construct to a tangible tool in the laboratory and beyond awaits its pioneers.

References

  • This guide has been compiled by synthesizing information from a multitude of scientific sources. For specific citations, please refer to the in-text links.
  • The provided references offer further reading on the synthesis, properties, and applications of pyridinium compounds and rel

Sources

Methodological & Application

Application Notes and Protocols for Electrodeposition with 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Zwitterionic Additive for Advanced Electrodeposition

In the realm of metal finishing and microelectronics fabrication, the pursuit of enhanced electrodeposition processes is perpetual. The quality of an electroplated layer—defined by its brightness, levelness, ductility, and uniformity—is critically dependent on the organic additives introduced into the plating bath.[1][2] These additives, typically used in minute concentrations, exert a profound influence on the kinetics of metal ion reduction and the morphology of the resulting deposit.[3][4][5]

This document introduces 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (FPPS) , a novel zwitterionic additive, and provides detailed protocols for its application in electrodeposition baths, with a primary focus on copper electroplating. FPPS is a pyridinium propane sulfonate derivative, a class of compounds well-regarded for their roles as brighteners and leveling agents in nickel, zinc, and copper plating.[1] The unique feature of FPPS is the presence of a formyl (aldehyde) group at the 3-position of the pyridine ring. This functional group is anticipated to bestow unique properties upon the additive, potentially enhancing its performance as a leveling agent and grain refiner through specific adsorption mechanisms and electrochemical reactivity.

The zwitterionic nature of FPPS, possessing both a cationic pyridinium ring and an anionic sulfonate group, is expected to influence its solubility and adsorption behavior at the electrode-electrolyte interface, contributing to the formation of a uniform and compact metallic coating.[6][7] These application notes are designed for researchers and professionals in materials science, chemistry, and drug development who are engaged in the development of advanced coating technologies.

Synthesis of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (FPPS)

The synthesis of FPPS can be achieved through a straightforward nucleophilic addition reaction between 3-formylpyridine and 1,3-propane sultone. This reaction is analogous to the synthesis of other pyridinium alkyl sulfonates.[8]

Protocol for FPPS Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.7 g (0.1 mol) of 3-formylpyridine in 100 mL of a suitable solvent such as ethanol or acetonitrile.

  • Addition of 1,3-Propane Sultone: To the stirred solution, add 12.2 g (0.1 mol) of 1,3-propane sultone dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-82°C for ethanol) and maintain for 24-48 hours.[8]

  • Product Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. The zwitterionic product, FPPS, is expected to precipitate as a white solid. If precipitation is not spontaneous, the addition of a non-polar solvent like diethyl ether can induce crystallization.[8]

  • Purification: Filter the solid product using a Büchner funnel and wash with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified FPPS under vacuum to obtain a fine, white powder.

  • Characterization: Confirm the structure and purity of the synthesized FPPS using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Postulated Mechanism of Action

The efficacy of FPPS as an electrodeposition additive is rooted in its molecular structure, which allows for strong and specific interactions at the cathode surface. The proposed mechanism involves several key features:

  • Zwitterionic Nature: The molecule's overall neutrality, coupled with its charged centers, facilitates its migration to and adsorption onto the cathode surface. Zwitterionic surfactants can form a protective layer at the electrode interface, influencing the double-layer capacitance and the kinetics of ion transfer.[6][7][9]

  • Pyridinium Cation: The positively charged pyridinium ring is electrostatically attracted to the negatively charged cathode surface. This moiety is known to act as an inhibitor, particularly at sites of high current density such as peaks and protrusions on the substrate.[1][10]

  • Sulfonate Anion: The negatively charged sulfonate group enhances the solubility of the additive in aqueous plating baths and can interact with metal ions in the electrolyte.

  • Formyl Group: The aldehyde functionality is the most distinctive feature of FPPS. It is postulated to contribute to the additive's performance in two ways:

    • Enhanced Adsorption: The electronegative oxygen atom of the formyl group can coordinate with the metal surface, strengthening the adsorption of the additive.

    • Electrochemical Reactivity: The formyl group is electrochemically active and may be reduced at the cathode. This process could compete with metal deposition, further inhibiting growth at high-current-density regions and thus enhancing the leveling effect.

Diagram of Postulated Leveling Mechanism

G cluster_0 Cathode Surface cluster_1 Electrolyte Bulk Micropeak High Current Density Leveled_Surface Smoothed Deposit Micropeak->Leveled_Surface Microvalley Low Current Density Microvalley->Leveled_Surface FPPS FPPS Additive FPPS->Micropeak Preferential Adsorption & Inhibition of Deposition Cu_ions Cu²⁺ Ions Cu_ions->Microvalley Enhanced Deposition

Caption: Proposed leveling mechanism of FPPS in electrodeposition.

Application in Copper Electrodeposition

FPPS is proposed as a highly effective leveling agent and brightener for acidic copper electroplating baths, particularly for applications requiring uniform filling of micro-vias and trenches in printed circuit boards and integrated circuits.[1][10]

Recommended Copper Electrodeposition Bath Formulation
ComponentConcentration RangePurpose
Copper Sulfate (CuSO₄·5H₂O)180 - 240 g/LSource of copper ions[11][12]
Sulfuric Acid (H₂SO₄)40 - 60 g/LIncreases conductivity and prevents salt hydrolysis[11][12]
Chloride Ions (Cl⁻)40 - 80 mg/LSynergistic effect with organic additives[13]
Polyethylene Glycol (PEG)200 - 500 mg/LSuppressor/Inhibitor[3][4]
FPPS Additive 1 - 20 mg/L (optimization required) Leveling Agent and Brightener

Experimental Protocols

Protocol 1: Preparation of the Copper Electrodeposition Bath
  • Initial Dissolution: In a 1 L beaker, dissolve the required amount of copper sulfate in approximately 500 mL of deionized water with gentle heating and stirring.

  • Acid Addition: Once the copper sulfate is fully dissolved, cool the solution to room temperature. Slowly and carefully add the concentrated sulfuric acid while stirring. Caution: This is an exothermic reaction.

  • Additive Premix: In a separate small beaker, dissolve the polyethylene glycol (PEG) and the optimized amount of FPPS in a small volume of deionized water.

  • Final Mixing: Add the additive premix to the main solution. Add the source of chloride ions (e.g., from a stock solution of HCl).

  • Volume Adjustment: Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.

  • Purification (Optional but Recommended): Perform a low-current-density electrolysis (dummy plating) for several hours to remove metallic impurities.

Protocol 2: Electrodeposition of Copper
  • Substrate Preparation: Prepare the substrate to be plated by thorough cleaning and degreasing, followed by an acid dip to remove any oxide layers. Rinse with deionized water between each step.

  • Bath Setup: Fill the electroplating cell with the prepared bath. Use a soluble anode, such as phosphorized copper, and connect it to the positive terminal of a DC power supply.

  • Electrode Placement: Place the prepared substrate (cathode) in the cell, ensuring it is parallel to the anode. Connect it to the negative terminal of the power supply.

  • Electrodeposition: Apply the desired current density (typically in the range of 1-5 A/dm²) and begin the electrodeposition process. The duration will depend on the desired coating thickness.

  • Post-treatment: After plating, remove the substrate, rinse thoroughly with deionized water, and dry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_plating Electrodeposition cluster_post Post-Treatment & Analysis A Substrate Cleaning & Degreasing B Acid Dip & Rinse A->B C Immerse in FPPS-containing Bath B->C D Apply DC Current (1-5 A/dm²) C->D E Monitor Deposition Time D->E F Rinse & Dry Coated Substrate E->F G Characterize Deposit (SEM, XRD, etc.) F->G

Caption: Workflow for copper electrodeposition using FPPS additive.

Expected Outcomes and Troubleshooting

  • Improved Surface Finish: The addition of FPPS is expected to result in a significantly smoother and brighter copper deposit compared to a bath without it. This can be quantified by surface profilometry and gloss measurements.

  • Enhanced Leveling: When plating on substrates with micro-features, FPPS should promote bottom-up filling and reduce the formation of voids and seams. This can be observed using cross-sectional scanning electron microscopy (SEM).

  • Grain Refinement: The additive is likely to refine the grain structure of the copper deposit, which can be confirmed by X-ray diffraction (XRD) analysis.

Troubleshooting:

  • Dull or Burnt Deposits: This may indicate an excessively high concentration of FPPS or an imbalance with other additives. A Hull cell analysis is recommended to determine the optimal concentration range.

  • Pitting: This can be caused by inadequate bath agitation or the presence of organic contaminants. Ensure proper solution movement and consider carbon treatment of the bath.

  • Poor Adhesion: This is typically a result of improper substrate preparation. Revisit the cleaning and activation steps.

References

  • BenchChem. (2025).
  • The Impact of Organic Additives on Copper Trench Microstructure. PMC - NIH.
  • Electrodeposition of copper, acidic copper electroplating baths and additives therefor.
  • Effect of zwitterionic surfactant on tribological behaviour of electroless pl
  • Nanocrystalline Copper by Pulsed Electrodeposition: The Effects of Organic Additives, Bath Temperature, and pH.
  • Electrocrystallization and Morphology of Copper Coatings in the Presence of Organic Additives. MDPI.
  • Influence of a Zwitterionic Surfactant on the Surface Properties of Electroless Ni–P Coating on Mild Steel.
  • Effect of organic additives on copper electrodeposition in the manufacture of printed boards1. Mendeleev University of Chemical Technology of Russia.
  • Influence of additives on Cu electrodeposition mechanisms in acid solution: Direct current study supported by non-electrochemical measurements.
  • Electroplated Copper Additives for Advanced Packaging: A Review. ACS Omega.
  • Surfactants in electrochemical applic
  • Effects of Heteroaromatic Thiol Additives on Co Electrodeposition by Surface Adsorption. MDPI.
  • Bright nickel plating bath containing a pyridinium or quinolinium phosphate brightener and method of electroplating therewith.
  • Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester ("ester 1"). Molbase.
  • 3-(carbamoyl) pyridinium-1-YL-propane-1-sulfonates useful in electroplating baths.
  • Surfactants in Electroplating. Jiangsu Maoheng Chemical Co., Ltd..
  • Zwitterionic Polymer Electroplating Facilitates the Preparation of Electrode Surfaces for Biosensing. PubMed.
  • 3-[4-[1-(3-sulfonatopropyl)
  • Electroplated Copper Additives for Advanced Packaging: A Review. PMC - NIH.
  • 3-Pyridinium-1-ylpropane-1-sulfon
  • Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applic
  • Catalytic behavior of 3-mercapto-1-propane sulfonic acid on Cu electrodeposition and its effect on Cu film properties for CMOS device metallization.
  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Universität Münster.
  • Electropolymerized pyridine derivatives and linear pyridinium salts for electrochromic applications.
  • An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. Organic Chemistry Portal.
  • 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-Vinylbenzyl)dimethylammonio)

Sources

Protocol: High-Purity Recrystallization of Zwitterionic Pyridinium Sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of zwitterionic pyridinium sulfonates (e.g., 3-(1-pyridinio)-1-propanesulfonate, PPS/NDSB-201) presents unique challenges due to their inner salt structure. Unlike standard organics, these compounds exhibit extreme polarity, high melting points (>250°C), and a tendency to form oils or hydrates rather than crystalline lattices. This application note details an optimized "Dielectric Tuning" recrystallization protocol. It moves beyond standard single-solvent methods, utilizing binary solvent systems and thermodynamic control to suppress oiling out and maximize purity for biological and crystallographic applications.

Physicochemical Context & Solubility Logic

To purify zwitterions effectively, one must understand the intermolecular forces at play. These molecules contain a cationic aromatic ring and an anionic sulfonate tail.

  • The Challenge: In the solid state, strong electrostatic attraction (Coulombic forces) between the positive and negative termini of adjacent molecules creates a rigid, high-melting lattice.

  • The Solubility Paradox: They are insoluble in non-polar solvents (hexane, ether) but also poorly soluble in cold polar organics (ethanol, acetonitrile). They dissolve readily in water, but water removal is energy-intensive and promotes hydrate formation.

  • The Solution: Dielectric Tuning. We use a primary solvent (high dielectric constant,

    
    ) to disrupt the ionic lattice at high temperatures, and a secondary anti-solvent (low 
    
    
    
    ) to reduce the solvation power gradually as the system cools.
Table 1: Solubility Matrix for Pyridinium Sulfonates
Solvent ClassExamplesSolubility BehaviorRole in Protocol
Primary (Good) Water, FormamideHigh solubility (Cold & Hot). Hard to remove.Co-solvent for initial dissolution.
Secondary (Tunable) Methanol, Ethanol, Trifluoroethanol (TFE)Low solubility (Cold) / High (Hot).Ideal primary solvent.
Anti-Solvent Acetone, THF, AcetonitrileInsoluble.Precipitant (induces nucleation).
Exclusionary Diethyl Ether, HexanesInsoluble (Immiscible with water).Vapor diffusion agent only.

Critical Pre-Requisites

Before attempting recrystallization, ensure the crude material is free of inorganic salts (e.g., NaCl, KBr). Zwitterions can chelate ions, altering solubility.

  • Test: Dissolve a small sample in anhydrous methanol. Inorganic salts will remain as a white precipitate. Filter this off before proceeding.

Protocol A: The Binary Solvent Precipitation (Standard)

Best for: Bulk purification (>1g) and removal of colored impurities.

Materials
  • Crude Zwitterion: Dry powder.

  • Solvent A (Dissolver): Methanol (HPLC Grade) or Ethanol/Water (90:10).

  • Solvent B (Precipitant): Acetone or Acetonitrile.

  • Equipment: Hot plate, reflux condenser, Buchner funnel, activated charcoal (optional).

Step-by-Step Methodology
  • Saturation: Place crude solid in a flask. Add Solvent A (approx. 5 mL per gram). Heat to reflux (65°C for MeOH).

    • Note: If solid does not dissolve, add water dropwise through the condenser until clear. Keep water content <10% to facilitate drying.

  • Hot Filtration (Crucial): While boiling, check for insoluble particles (dust/salts). If present, filter rapidly through a pre-warmed glass frit or fluted filter paper.

    • Decolorization: If the solution is yellow/brown, add activated charcoal (1% w/w), reflux for 5 mins, then filter hot over Celite.

  • The "Cloud Point" Titration: Maintain the filtrate at near-boiling temperature. Slowly add Solvent B (Acetone) down the side of the flask until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Solvent A (hot) until the solution becomes clear again.

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm oil bath (heat off) to cool to Room Temp (RT) over 2–3 hours.

    • Mechanism:[1][2][3][4] Rapid cooling causes "oiling out" (liquid-liquid phase separation).[5] Slow cooling allows the lattice to organize.[6]

  • Crystallization: Once at RT, move to 4°C (fridge) for 12 hours.

  • Isolation: Filter crystals. Wash with cold Solvent B (Acetone). Dry under high vacuum at 50°C.

Protocol B: Vapor Diffusion

Best for: High-purity analytical samples (<500mg) or X-ray crystallography.

Methodology
  • Inner Vessel: Dissolve the zwitterion in a minimum amount of Methanol or Water/Methanol inside a small vial (4 mL).

  • Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing a volatile anti-solvent (Diethyl Ether or Acetone).

  • Equilibrium: Cap the large jar tightly.

  • Process: Over 2–5 days, the volatile anti-solvent vapor diffuses into the methanol solution, slowly lowering the dielectric constant.

  • Result: Large, high-quality prisms form without the kinetic shock of direct mixing.

Troubleshooting: The "Oiling Out" Phenomenon

Zwitterions frequently separate as a viscous oil rather than crystals. This indicates the system entered the "metastable zone" too deeply before nucleation occurred.

Corrective Actions:

  • Seed Crystals: Retain a tiny amount of crude solid. Add a speck to the cooling solution at ~40°C.

  • Trituration: If oil forms, decant the supernatant.[2] Add fresh Anti-Solvent (Acetone) to the oil and scratch the glass side vigorously with a spatula. The mechanical energy often triggers solidification.

  • Solvent Swap: If Methanol/Acetone fails, switch to Trifluoroethanol (TFE) . TFE is excellent for zwitterions due to its high polarity but low nucleophilicity.

Workflow Visualization

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent System CheckSol Is Crude Soluble in Hot Methanol? Start->CheckSol YesSol Yes CheckSol->YesSol NoSol No CheckSol->NoSol PathA System A: Solvent: Methanol Anti-Solvent: Acetone YesSol->PathA AddWater Add Water (dropwise) until dissolved at reflux NoSol->AddWater PathB System B: Solvent: MeOH/Water (9:1) Anti-Solvent: THF or Acetone AddWater->PathB

Figure 1: Decision logic for selecting the primary solvent system based on initial solubility testing.

Diagram 2: Recrystallization Workflow (Protocol A)

RecrystallizationFlow Step1 1. Dissolution (Reflux in MeOH) Step2 2. Hot Filtration (Remove Salts/Dust) Step1->Step2 >60°C Step3 3. Cloud Point (Add Acetone till turbid) Step2->Step3 Maintain Heat Step4 4. Clarify (Add drops of MeOH) Step3->Step4 Step5 5. Slow Cooling (Insulate vessel) Step4->Step5 2-3 Hours Step6 6. Harvest (Filter & Dry) Step5->Step6 4°C Overnight

Figure 2: Step-by-step process flow for the Binary Solvent Precipitation method.

References

  • Clark, J. (2016). The Physical Properties of Amino Acids (Zwitterions). ChemGuide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of Formyl-Substituted Pyridinium Sulfonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-substituted pyridinium sulfonate derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of formyl group oxidation, a common challenge in the synthesis and handling of these valuable compounds. Our goal is to equip you with the knowledge to anticipate and resolve experimental hurdles, ensuring the integrity of your molecules.

Section 1: Troubleshooting Guide - Diagnosing and Solving Oxidation Issues

This section addresses specific problems you might encounter during your synthetic work. Each entry follows a "Problem-Cause-Solution" format to help you quickly identify and resolve the issue.

Problem 1: Low or no yield of the desired aldehyde; isolation of the corresponding carboxylic acid instead.

Primary Cause: The choice of oxidizing agent or reaction conditions is too harsh, leading to over-oxidation of the initially formed aldehyde.

Detailed Explanation: The formyl group is susceptible to oxidation to a carboxylic acid, especially under vigorous reaction conditions or in the presence of water.[1][2][3] Strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) will readily oxidize primary alcohols to carboxylic acids, often without stopping at the aldehyde intermediate.[4][5] Even milder reagents can cause over-oxidation if not used correctly.

Solutions:

  • Reagent Selection: Opt for mild and selective oxidizing agents known to minimize over-oxidation.[4][6] A comparison of commonly used reagents is provided in Table 1.

    • Dess-Martin Periodinane (DMP): Known for its mild and neutral reaction conditions, making it suitable for sensitive substrates.[7][8]

    • Swern Oxidation: Employs dimethyl sulfoxide (DMSO) and oxalyl chloride. It is highly effective at low temperatures but produces the malodorous byproduct dimethyl sulfide.[9][10][11]

    • Pyridinium Chlorochromate (PCC): A classic reagent for this transformation. However, it is a chromium(VI) compound and thus toxic, posing disposal challenges.[1][2][11]

  • Control of Reaction Conditions:

    • Anhydrous Conditions: Water can facilitate the formation of a hydrate from the aldehyde, which is more easily oxidized.[1][2] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Temperature Control: Many mild oxidation reactions, such as the Swern oxidation, require low temperatures (e.g., -78 °C) to prevent side reactions.[9][11]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol

  • Dissolve the pyridinium sulfonate derivative containing a primary alcohol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Table 1: Comparison of Mild Oxidizing Agents for the Synthesis of Aldehydes

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) Anhydrous DCM, room temperatureMild, neutral pH, high yield, broad functional group tolerance.[7][8]Can be shock-sensitive, relatively expensive.
Swern Oxidation Anhydrous DCM, DMSO, oxalyl chloride, -78 °C, followed by triethylamineExcellent for sensitive substrates, metal-free.[9][11]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[10]
Pyridinium Chlorochromate (PCC) Anhydrous DCM, room temperatureStops at the aldehyde stage.[2][11]Chromium(VI) is toxic and carcinogenic, difficult to remove byproducts.[11]

Problem 2: The desired aldehyde is formed but degrades during workup or purification.

Primary Cause: The aldehyde is sensitive to air, light, or the purification medium (e.g., silica gel). The pyridinium sulfonate moiety can enhance the electrophilicity of the formyl group, making it more susceptible to nucleophilic attack or oxidation.

Solutions:

  • Modified Workup:

    • Minimize exposure to air and light. Work quickly and consider using solvents sparged with an inert gas.

    • Avoid strongly acidic or basic aqueous washes if the compound is sensitive to pH changes.

  • Purification Strategy:

    • Column Chromatography: If using silica gel, consider deactivating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. This can prevent acid-catalyzed degradation on the column.

    • Alternative Purification Methods: If the aldehyde is unstable on silica, consider other techniques such as recrystallization (if solid), or purification via a protected form (see FAQ section).[12]

  • Immediate Use: If the aldehyde is particularly unstable, it may be best to use the crude product directly in the next synthetic step without purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: My starting material already contains the formyl group, but it gets oxidized during a subsequent reaction on another part of the molecule. How can I protect it?

Answer: The most effective strategy is to use a protecting group for the aldehyde.[13][14] Aldehydes are commonly protected as acetals, which are stable to a wide range of reaction conditions, including basic and organometallic reagents.[15]

Workflow for Acetal Protection and Deprotection:

G Start Formyl-Pyridinium Sulfonate Protect React with Diol (e.g., ethylene glycol) and an acid catalyst (e.g., p-TsOH) Start->Protect Acetal Protected Acetal Derivative Protect->Acetal Reaction Perform desired reaction on another part of the molecule Acetal->Reaction Deprotect Treat with aqueous acid (e.g., HCl, TFA) Reaction->Deprotect Final Deprotected Formyl-Pyridinium Sulfonate Deprotect->Final G cluster_0 Late-Stage Formylation Strategies Start Need to introduce a formyl group? Alcohol Introduce a primary alcohol (-CH2OH) Start->Alcohol Via reduction of an ester or opening of an epoxide Grignard Introduce a Grignard reagent (-MgBr) Start->Grignard From a halide Oxidize Mild Oxidation (DMP, Swern) Alcohol->Oxidize Formylate React with a formylating agent (e.g., DMF) Grignard->Formylate

Caption: Choosing a late-stage formylation route.

A common and effective method is the oxidation of a primary alcohol at the final step of your synthesis, as detailed in the troubleshooting section. [16]Another approach involves the formylation of a Grignard reagent derived from a corresponding halide.

Q3: Can the sulfonate group interfere with the oxidation reaction?

Answer: The sulfonate group (SO₃⁻) itself is generally stable to the mild oxidizing conditions used to form aldehydes. However, its strong electron-withdrawing nature, coupled with the positively charged pyridinium ring, can influence the reactivity of other functional groups in the molecule. It is always advisable to perform a small-scale test reaction to ensure compatibility with your specific substrate.

References

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • Motsch, B. (2024). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. TUScholarShare - Temple University. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • ACS Publications. (2025, July 20). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Organic Letters. [Link]

  • PubMed. (2019, November 26). C-H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • MDPI. (2018, December 6). Nucleophilic Dearomatization of Activated Pyridines. [Link]

  • Chemistry Steps. (2020, January 6). Swern Oxidation. [Link]

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chinese Chemical Society. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch | CCS Chemistry. [Link]

  • PMC. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • ResearchGate. (2025, August 6). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Google Patents.
  • ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Pyridinium salts: from synthesis to reactivity and applications. [Link]

  • Wikipedia. Protecting group. [Link]

  • Lumen Learning. 19.6: Oxidation of alcohols & aldehydes | Organic Chemistry II. [Link]

  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • SciSpace. Carboxylic acids from primary alcohols and aldehydes by a Pyridinium chlorochromate catalyzed oxidation. [Link]

  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?[Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]

  • YouTube. (2023, October 28). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. [Link]

  • From Optically Pure Pyridinium Salts to Some New Dihydro-2H-oxazolo[3,2-a]pyridines. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Natural aldehyde extra. [Link]

  • MDPI. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. [Link]

Sources

Removing unreacted 1,3-propane sultone from 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate .

This guide addresses the critical challenge of removing the genotoxic impurity 1,3-Propane Sultone (1,3-PS) while preserving the integrity of the sensitive aldehyde (formyl) group on the pyridine ring.

Topic: Removal of Unreacted 1,3-Propane Sultone

Product: 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate Impurity: 1,3-Propane Sultone (CAS: 1120-71-4) Hazard Class: Carcinogen (Alkylating Agent)

⚠️ Safety Critical Warning

1,3-Propane Sultone (1,3-PS) is a potent alkylating agent and a confirmed carcinogen. It is readily absorbed through the skin.

  • Always handle in a chemically resistant fume hood.

  • Double-glove (Nitrile/Neoprene) and change gloves immediately upon contact.

  • Neutralize all waste streams with Sodium Thiosulfate before disposal.

Part 1: The Purification Protocol (Tiered Approach)

The purification strategy relies on the solubility differential between the zwitterionic product (highly polar, insoluble in organics) and the neutral sultone impurity (soluble in organics).

Tier 1: Solvent Trituration (Primary Removal)

Recommended for bulk removal of >99% of unreacted starting material.

The Logic: Your target molecule is a zwitterion ("inner salt"). It forms a strong crystal lattice that is insoluble in non-polar and moderately polar solvents (Acetone, Ethyl Acetate, Ether). Conversely, 1,3-PS is highly soluble in these solvents.

Protocol:

  • Reaction Quench: Upon completion, cool the reaction mixture (typically in acetonitrile or acetone) to 0–5°C. The product should precipitate.

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption (sulfobetaines are hygroscopic).

  • Trituration (The Wash):

    • Transfer the filter cake back into a flask.

    • Add Acetone or Acetonitrile (10 mL per gram of solid).

    • Stir vigorously (slurry) for 30 minutes at Room Temperature (RT).

    • Note: Do not reflux if avoiding thermal degradation of the aldehyde.

  • Re-filtration: Filter the solid again.

  • Repeat: Perform this trituration step 3 times . This mechanical washing is more effective than a single rinse.

SolventTarget Solubility1,3-PS SolubilitySuitability
Acetone InsolubleSolubleExcellent
Acetonitrile Sparingly SolubleSolubleGood
Diethyl Ether InsolubleSolubleGood (Final Wash)
Methanol SolubleSolubleAvoid for Washing
Tier 2: Recrystallization (Trace Removal)

Required if NBP test (see Part 3) is positive after Tier 1.

The Logic: If physical washing fails, recrystallization resets the crystal lattice, excluding trapped impurities. Use a solvent pair where the product is soluble in the "Good" solvent (Water/MeOH) and insoluble in the "Bad" solvent (Acetone/EtOH).

Protocol:

  • Dissolve the crude solid in the minimum amount of warm Methanol (or water, if MeOH is insufficient).

    • Caution: Keep temperature <50°C to protect the aldehyde group.

  • Filter while warm to remove insoluble particulates.

  • Slowly add Acetone or Isopropanol until the solution turns cloudy.

  • Cool slowly to 4°C to crystallize.

  • Filter and wash the crystals with cold acetone.

Critical Constraint: Do NOT use amine-based scavengers (e.g., polymer-bound amines) to remove the sultone. The aldehyde group on your product will react with amines to form Schiff bases (imines), destroying your product.

Part 2: Workflow Visualization

The following diagram illustrates the decision logic for purification and validation.

PurificationWorkflow Start Crude Reaction Mixture (Target + Excess 1,3-PS) Precipitation Step 1: Cool & Filter (Remove Solvent) Start->Precipitation Trituration Step 2: Trituration (Slurry Wash) Solvent: Acetone (3x Cycles) Precipitation->Trituration Solid Cake Waste Waste Stream (Contains 1,3-PS) Precipitation->Waste Filtrate Check Analytical Check (NBP Test / NMR) Trituration->Check Trituration->Waste Wash Solvents Recryst Step 3: Recrystallization (MeOH / Acetone) Check->Recryst Positive (Dirty) Dry Final Drying (Vacuum, <40°C) Check->Dry Negative (Clean) Recryst->Check Re-test Neutralize Neutralization Add Sodium Thiosulfate Waste->Neutralize Safety Protocol

Caption: Logical workflow for the physical separation of 1,3-PS from zwitterionic products, including waste neutralization loops.

Part 3: Analytical Validation (The "Self-Validating" System)

You cannot rely solely on yield or appearance. You must prove the carcinogen is gone.

Method A: The NBP Colorimetric Test (Gold Standard)

NMR is often insensitive to <1000 ppm impurities. The 4-(p-nitrobenzyl)pyridine (NBP) test is the industry standard for detecting alkylating agents.

Protocol:

  • Reagent A: 5% NBP in Acetone.

  • Reagent B: 50% Triethylamine in Acetone.

  • Procedure:

    • Dissolve 10 mg of your purified product in 1 mL water/methanol.

    • Add 0.1 mL Reagent A.

    • Heat at 60°C for 20 minutes.

    • Cool and add 0.1 mL Reagent B.

  • Result:

    • Purple/Blue Color: Positive (Alkylating agent present). Reprocess material.

    • Colorless/Yellow: Negative (Clean).

Method B: 1H-NMR Validation

Focus on the specific triplets of the sultone ring vs. the open chain of the product.

  • 1,3-Propane Sultone Signals: ~4.4 ppm (triplet, -CH2-O-), ~3.2 ppm (triplet, -CH2-SO2-), ~2.4 ppm (multiplet).

  • Product Signals: The -CH2- attached to the Pyridinium nitrogen will be significantly downfield (typically >4.6 ppm) compared to the sultone ester.

  • Tip: Run the NMR in D2O. 1,3-PS is sparingly soluble in water but will show up if present in significant quantities.

Part 4: Troubleshooting & FAQs

Q1: Can I use Sodium Thiosulfate to quench the reaction directly? A: Proceed with caution. While Thiosulfate neutralizes 1,3-PS effectively (forming a Bunte salt), commercial thiosulfate often contains bisulfite or generates it in acidic media. Bisulfite reacts with aldehydes (your formyl group) to form bisulfite adducts.

  • Recommendation: Use Thiosulfate only for treating waste filtrates. Rely on solvent washing for the product.

Q2: My product is turning yellow during drying. Why? A: This suggests degradation of the aldehyde group.

  • Cause: High temperature or residual base.

  • Fix: Dry under high vacuum at ambient temperature (do not exceed 40°C). Ensure all pyridine/amine bases are washed out.

Q3: The NBP test is still positive after recrystallization. A: The impurity might be occluded inside the crystal.

  • Fix: Dissolve the product completely in water (hydrolysis of residual sultone is slow but possible). Let it stand for 1-2 hours at room temperature (monitoring pH to ensure it doesn't drop too low), then lyophilize (freeze-dry). Water facilitates the hydrolysis of 1,3-PS to 3-hydroxypropanesulfonic acid, which is non-genotoxic and water-soluble, but this generates acid.

Q4: How do I clean my glassware safely? A: Do not just rinse with water. Rinse all glassware with a 10% Sodium Thiosulfate solution. Let it sit for 1 hour before standard washing. This ensures any residual sultone on the glass is chemically destroyed.

References
  • Sigma-Aldrich. 1,3-Propanesultone Safety Data Sheet & Technical Information.Link

  • PubChem. 3-(Pyridinium-1-yl)propane-1-sulfonate Compound Summary. National Library of Medicine. Link

  • Epstein, J., et al. Colorimetric Estimation of Alkylating Agents (NBP Test). Analytical Chemistry, 1955.[1] (Standard Method Basis). Link

  • BenchChem. Synthesis and Handling of 1,3-Propane Sultone.Link

Sources

Optimizing reaction temperature for nicotinaldehyde quaternization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #NQ-882-OPT Subject: Optimization of Reaction Temperature for Nicotinaldehyde Quaternization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Executive Summary: The Kinetic vs. Stability Trade-off

User,

You are likely encountering a specific bottleneck: Nicotinaldehyde (3-pyridinecarboxaldehyde) is electronically deactivated. [1][2][3]

Unlike simple pyridine, the aldehyde group at the 3-position is a strong electron-withdrawing group (EWG). This pulls electron density away from the nitrogen lone pair, significantly raising the activation energy (


) required for the nucleophilic attack (

) on your alkylating agent.
  • The Trap: To overcome this electronic deactivation, you apply heat.

  • The Risk: Nicotinaldehyde is thermally sensitive. Excessive heat (>90°C) or prolonged reflux without inert gas leads to oxidation (forming nicotinic acid) or oligomerization (darkening/tars).[2]

This guide provides the precise thermal windows to balance these competing factors.

Module 1: Critical Temperature Thresholds

The optimal temperature is dictated by your alkylating agent and solvent system . Use this matrix to set your initial parameters.

Alkylating Agent ReactivityRecommended Agent (Examples)Target Temp (

)
Solvent SystemKinetic Profile
High Methyl Iodide (MeI), Dimethyl Sulfate25°C – 45°C Acetone or THFFast kinetics.[1][2][3] Exotherm risk.[3][4] Cooling may be required initially.[3]
Moderate Benzyl Bromide, Ethyl Bromide60°C – 82°C Acetonitrile (MeCN)Standard profile.[2] Requires reflux to push to completion.[3][5]
Low Alkyl Chlorides, Long-chain Halides85°C – 110°C Toluene/DMF (9:[2]1)Sluggish.[3][4] High heat risks aldehyde degradation.[3] Sealed tube recommended.[6]

Critical Note: Do not use alcohols (Methanol/Ethanol) as primary solvents if possible.[3] Nicotinaldehyde readily forms hemiacetals in alcohols at reflux, complicating purification and lowering yield [1].[2][3]

Module 2: Standard Operating Procedure (SOP)

Protocol ID: NQ-Std-04 Objective: Synthesis of N-alkyl-3-formylpyridinium halide with minimal thermal degradation.

  • Preparation (Inert Atmosphere):

    • Purge the reaction vessel with Nitrogen (

      
      ) or Argon. Oxygen at high temperatures accelerates the oxidation of -CHO to -COOH [2].[1]
      
    • Why: The oxidized byproduct (nicotinic acid derivative) is a zwitterion that is difficult to separate from your quaternary salt.

  • Solvent Selection:

    • Use Anhydrous Acetonitrile (MeCN) .[3]

    • Why: MeCN is polar aprotic.[3] It stabilizes the charged transition state of the Menschutkin reaction without solvating the nucleophile (pyridine N) too strongly, enhancing the rate compared to protic solvents [3].

  • Thermal Ramping:

    • Dissolve Nicotinaldehyde (1.0 eq) in MeCN.[3]

    • Add Alkylating Agent (1.1 - 1.2 eq) dropwise at Room Temperature .[1][2]

    • Observation: If using MeI, self-heating may occur.[1][2][3]

    • Slowly ramp to Reflux (80-82°C) over 20 minutes.

  • Monitoring:

    • Do not rely solely on time.[3] Monitor via TLC (Stationary phase: Silica; Mobile phase: MeOH/DCM 1:9).[3]

    • Endpoint: Disappearance of the aldehyde spot (

      
      ) and appearance of the baseline salt spot.
      
  • Isolation (The "Crash" Method):

    • Cool mixture to Room Temp, then to 0°C.

    • If product does not crystallize, add cold Diethyl Ether or Ethyl Acetate (Anti-solvent).[2][3]

    • Filter under

      
       to prevent hygroscopic water absorption.[3]
      

Module 3: Troubleshooting (FAQ)

Q1: The reaction mixture turned black/dark brown. What happened? Diagnosis: Thermal Decomposition / Polymerization. Root Cause: You likely exceeded 90°C or allowed air ingress. Aldehydes are prone to "coking" or Cannizzaro-type disproportionation at high temperatures in basic or unbuffered conditions.[1][3] Fix:

  • Lower

    
     by 10°C.
    
  • Ensure strict

    
     atmosphere.
    
  • Add a radical inhibitor (e.g., BHT) in trace amounts if the mechanism suggests radical polymerization (rare but possible with certain halides).[3]

Q2: I have 0% yield after 24 hours at reflux. Starting material is unchanged. Diagnosis: Kinetic Barrier.[3] Root Cause: The alkylating agent is too sterically hindered or the leaving group (e.g., Chloride) is too poor. The deactivated nicotinaldehyde nitrogen cannot displace it. Fix:

  • Finkelstein Modification: Add NaI (0.1 eq) to the reaction. This converts alkyl chlorides to more reactive alkyl iodides in situ.[3]

  • Switch Solvent: Move to DMF (Dimethylformamide) to allow higher temps (100°C), but be vigilant about workup as DMF is hard to remove.[2]

Q3: My product is an oil, not a solid. Diagnosis: Solvent Entrapment / Impurities. Root Cause: Quaternary salts are often hygroscopic ionic liquids or oils if not perfectly pure.[3] Fix:

  • Trituration: Sonicate the oil in dry diethyl ether. This pulls out residual solvent and induces crystallization.[3]

  • Anion Exchange: If the Iodide salt is an oil, exchange to

    
     or 
    
    
    
    (usually solids) using aqueous metathesis, though this adds a step.[2][3]

Module 4: Logic Flow & Visualization

The following diagram illustrates the decision logic for optimizing temperature based on real-time observations.

ReactionOptimization Start Start: Nicotinaldehyde + Alkyl Halide CheckAgent Check Alkylating Agent Reactivity Start->CheckAgent HighReact High (e.g., MeI) CheckAgent->HighReact LowReact Low (e.g., Benzyl-Cl) CheckAgent->LowReact Cond_Low Set Temp: 25-40°C Solvent: Acetone/MeCN HighReact->Cond_Low Cond_High Set Temp: Reflux (80°C) Solvent: MeCN (+NaI cat) LowReact->Cond_High Monitor Monitor TLC (4 hours) Cond_Low->Monitor Cond_High->Monitor Result_Check Check Result Monitor->Result_Check Success Precipitate/Workup Result_Check->Success Conversion > 90% NoRxn No Reaction Result_Check->NoRxn SM Unchanged Decomp Darkening/Tars Result_Check->Decomp Impurities/Color Action_Heat Increase Temp (+10°C) OR Switch to DMF NoRxn->Action_Heat Action_Cool Restart: Lower Temp Strict Inert Gas Decomp->Action_Cool Action_Heat->Monitor Action_Cool->Monitor

Caption: Decision tree for thermal optimization of nicotinaldehyde quaternization, balancing kinetic requirements against decomposition risks.

References

  • Barman, S., et al. (2016).[2][3] "Hydrate formation of 2- and 3-pyridinecarboxaldehydes in aqueous solution." Journal of Physical Organic Chemistry. (Demonstrates the equilibrium of aldehydes in protic media, supporting the exclusion of alcohols).

  • Guidechem. (2022).[3] "Synthesis and stability of 3-Pyridinecarboxaldehyde." Guidechem Technical FAQ. (Discusses oxidation risks and thermal limits).

  • Abboud, J. L. M., et al. (1999).[2] "Solvent effects on the Menschutkin reaction." Progress in Physical Organic Chemistry. (Authoritative text on polar aprotic solvent acceleration in quaternization).[2][3]

  • Busic, V., et al. (2015).[2][3] "Microwave-assisted Quaternization of Various Pyridine Derivatives." Croatica Chemica Acta. (Comparison of thermal vs. microwave methods and yields).

Sources

Technical Support Center: Purification of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Crude 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate Case ID: TC-NDSB-ALDH-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are dealing with 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate , a zwitterionic sulfobetaine carrying a reactive aldehyde group.[1] This molecule presents a dual challenge:

  • Zwitterionic Nature: It is highly polar, water-soluble, and insoluble in non-polar organics, often resulting in a viscous "oil" rather than a crystal during synthesis.

  • Reactive Formyl Group: Unlike standard PPS (Pyridinium Propyl Sulfonate), the aldehyde at position 3 is susceptible to oxidation (forming carboxylic acids) and acetal formation if refluxed in alcohols.

This guide provides a modular troubleshooting approach, moving from bulk crude handling to high-purity polishing.[1]

Module 1: The "Oily Crude" Protocol (Bulk Isolation)

User Issue: "My reaction mixture concentrated into a viscous, dark orange oil that refuses to crystallize. How do I get a solid?"

Root Cause Analysis

Sulfobetaines possess high lattice energy but are often solvated by trace reaction solvents (like water or excess propanesultone), preventing crystal lattice formation. The "oil" is a supersaturated solution.

Troubleshooting Protocol: Solvent Trituration

Do not attempt to dry the oil further by heat; this will polymerize the aldehyde. Use trituration to extract impurities and trigger solidification.[1]

Step-by-Step Methodology:

  • Solvent Selection: Use Acetone or Diethyl Ether .[1] The zwitterion is insoluble in these, but unreacted starting materials (Nicotinaldehyde and 1,3-Propanesultone) are soluble.

  • The Process:

    • Add 10 volumes (relative to crude oil volume) of ice-cold Acetone to the oil.

    • Vigorously stir or sonicate.[1] The oil should turn cloudy.

    • Allow the phases to separate.[2][3] Decant the supernatant (containing impurities).

    • Repeat 3x.

  • Induction: Scratch the side of the flask with a glass rod while the mixture is under a layer of fresh acetone. This provides nucleation sites.[1]

  • Filtration: Once solid, filter rapidly under nitrogen (to prevent aldehyde oxidation).

Data: Solubility Profile for Trituration

SolventTarget Molecule SolubilityImpurity (Aldehyde)Impurity (Sultone)Action
Water HighLowHydrolyzesAvoid (Dissolves product)
Methanol HighHighHighAvoid (Risk of acetal formation)
Acetone Insoluble HighHighIdeal (Precipitant)
Diethyl Ether InsolubleHighModerateGood (Wash solvent)

Module 2: Recrystallization Strategies

User Issue: "The solid is yellow/brown. I need >98% purity, but standard alcohol recrystallization is degrading my product."

Expert Insight: The Acetal Trap

Refluxing an aldehyde-functionalized salt in methanol or ethanol (especially with trace acid present from hydrolysis) can form hemiacetals or acetals , changing the structure and MP.

Recommended System: Aqueous Acetone Precipitation

Instead of thermal recrystallization (heating/cooling), use anti-solvent precipitation .

  • Dissolution: Dissolve the crude solid in the minimum amount of water at room temperature (approx. 1g/mL).[1]

  • Filtration: Filter through a 0.2 µm membrane to remove dust/insolubles.[1]

  • Precipitation:

    • Place the aqueous solution in a stirred vessel.

    • Slowly add Acetone (dropwise) until the solution turns permanently turbid.

    • Add a volume of Acetone equal to 5x the water volume.

  • Aging: Let the suspension stand at 4°C for 4 hours.

  • Collection: Filter and wash with pure acetone.[1]

Module 3: Chromatographic Polishing (HILIC)

User Issue: "I see tailing peaks on my C18 HPLC column. Impurities are co-eluting."[1]

Root Cause Analysis

Zwitterions are too polar for Reverse Phase (C18) chromatography.[1] They elute in the void volume. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][4]

Protocol: ZIC-HILIC Separation

The zwitterionic sulfobetaine stationary phase is ideal because it separates based on electrostatic modulation and hydrophilic partitioning.[1]

Method Parameters:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or equivalent sulfobetaine phase).[1][4][5]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1] Note: Buffer is required to mask ionic interactions.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • Start: 90% B (High organic forces retention).[1]

    • End: 40% B (Higher water elutes the polar zwitterion).

  • Detection: UV at 254 nm (Pyridine ring absorption).[1][4]

Why this works: The "water-rich layer" forms on the stationary phase. Your highly polar analyte partitions into this layer.[1] Impurities (less polar) stay in the ACN-rich mobile phase and elute first.[1]

Module 4: Safety & Contaminant Control

User Issue: "How do I ensure the toxic 1,3-propanesultone is completely removed?"

The Scavenging Protocol

1,3-Propanesultone is a potent alkylating agent (Carcinogen).

  • Chemical Quench: If trace sultone is suspected, dissolve the product in water and adjust pH to 8.0 with dilute NaOH. Stir for 1 hour. The sultone hydrolyzes to 3-hydroxypropanesulfonic acid (non-toxic), which is easily removed by the Acetone precipitation method in Module 2 (it remains in the aqueous/acetone mother liquor).

  • Validation: Use LC-MS to confirm the absence of the sultone peak (M+ = 122 Da).

Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logical flow for processing crude reaction mixtures based on physical state and purity requirements.

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Oily Viscous Oil/Gum StateCheck->Oily Solid Precipitated Solid StateCheck->Solid Trituration Trituration (Acetone/Ether) Remove unreacted Aldehyde Oily->Trituration Induce Solid Filtration Filtration under N2 Solid->Filtration Trituration->Filtration PurityCheck Purity Requirement? Filtration->PurityCheck Bulk Bulk Purity (>95%) PurityCheck->Bulk Analytical High Purity (>99%) PurityCheck->Analytical Precipitation Anti-Solvent Precipitation (Water/Acetone System) Bulk->Precipitation HILIC HILIC Chromatography (Ammonium Acetate/ACN) Analytical->HILIC Final Pure Zwitterion (Dry in Vacuum Desiccator) Precipitation->Final HILIC->Final

Figure 2: HILIC Separation Mechanism

Caption: Mechanism of separating the zwitterionic analyte from non-polar impurities using a water-layer partition model.

HILIC_Mechanism Stationary Stationary Phase (Zwitterionic/Silica) WaterLayer Stagnant Water-Rich Layer (High Polarity) Stationary->WaterLayer Hydration MobilePhase Bulk Mobile Phase (ACN-Rich/Low Polarity) WaterLayer->MobilePhase Interface Analyte Target Zwitterion (Highly Polar) Analyte->WaterLayer Partitions Into (Retained) Impurity Impurity (Aldehyde/Non-polar) Impurity->MobilePhase Stays In (Elutes Fast)

References

  • Estella-Hermoso de Mendoza, A., et al. (2020).[1] Zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) for the separation of polar compounds.[1] Journal of Chromatography A.

  • Raschig, F. (Synthesis of Sulfobetaines). Preparation of pyridine propane sultone (PPS) and derivatives.[1] Industrial & Engineering Chemistry Research.[1]

  • Sigma-Aldrich Technical Library. HILIC Separations of Zwitterions and Polar Compounds.

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridinium Sulfobetaines.[1]

Sources

Minimizing side reactions during formyl-pyridinium sulfonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formyl-Pyridinium Sulfonate Synthesis

Executive Summary: The Stability Paradox

Formyl-pyridinium sulfonates (e.g., 1-formylpyridinium methanesulfonate or related internal zwitterions) are potent electrophilic formylating agents. Their utility in synthesizing aldehydes, formamides, and nucleotides stems from the high reactivity of the N-formyl group. However, this reactivity creates a "stability paradox": the features that make them effective reagents also make them prone to rapid degradation.

Success in this synthesis relies on controlling three thermodynamic pitfalls: Hydrolysis (moisture sensitivity), Decarbonylation (thermal instability), and Zincke-type Ring Opening (nucleophilic attack).

Critical Control Points (The "Why")

Before troubleshooting, understand the mechanistic causality of failure.

ParameterCritical ThresholdMechanistic Risk (Causality)
Moisture < 50 ppm (Solvents)Hydrolysis: Water attacks the carbonyl carbon, collapsing the N-formyl bond to release formic acid and the pyridinium sulfonate salt.
Temperature < 0°C (Addition)< 25°C (Storage)Decarbonylation: At elevated temperatures (

C), the N-C bond weakens, leading to the extrusion of carbon monoxide (CO) and reversion to the pyridinium salt.
pH / Basicity Strictly Neutral/AcidicRing Opening: Strong bases or nucleophiles attack the C2/C6 position of the pyridine ring (Zincke reaction), leading to ring-opening and the formation of glutaconaldehyde derivatives (often red/black tars).

Troubleshooting Guide (Q&A)

Category A: Yield & Purity Issues

Q1: My product yield is significantly lower than reported, and I observe gas evolution during the reaction. What is happening? Diagnosis: Thermal Decarbonylation. Explanation: Gas evolution (CO) indicates the reaction temperature was too high. The N-formyl bond is thermally labile. If the exotherm of the reaction (e.g., mixing formic-acetic anhydride with the pyridine-sulfonic acid precursor) is not controlled, the equilibrium shifts toward CO release. Corrective Action:

  • Cryogenic Addition: Perform the addition of the formylating agent (e.g., mixed anhydride) at -10°C to 0°C .

  • Rate Control: Add reagents dropwise to dissipate heat.

  • Monitoring: Use an internal thermometer; do not rely on bath temperature.

Q2: The isolated solid is "wet" or sticky and smells strongly of formic acid. Is this salvageable? Diagnosis: Hydrolysis (Hygroscopic Failure). Explanation: Formyl-pyridinium sulfonates are extremely hygroscopic. The "wetness" is likely a mixture of the hydrolyzed pyridinium sulfonate salt and formic acid. Once hydrolyzed, the formyl group is lost; it cannot be "dried" back into the product. Corrective Action:

  • Discard and Restart: The batch is likely compromised.

  • Schlenk Technique: Synthesis must be performed under a positive pressure of dry Nitrogen or Argon.

  • Solvent Drying: Ensure all solvents (DCM, DMF, etc.) are dried over activated molecular sieves (3Å or 4Å) for at least 24 hours.

Q3: My reaction mixture turned from pale yellow to a deep red or black slurry. What caused this color change? Diagnosis: Zincke Ring Opening (Nucleophilic Attack). Explanation: A deep red color is the hallmark of Zincke aldehydes . This occurs when a nucleophile (even trace hydroxide from wet solvents) attacks the highly electrophilic C2 position of the pyridinium ring instead of the intended target. This leads to ring opening and polymerization. Corrective Action:

  • Exclude Strong Nucleophiles: Ensure no strong bases are present.

  • Check Starting Material: If using a Pyridine-SO3 complex precursor, ensure it is not already degraded (yellow/brown solid indicates prior degradation).

  • Temperature Control: Ring opening is accelerated by heat. Keep the reaction cold.

Visualization: Mechanistic Pathways

Understanding the competition between the desired synthesis and side reactions is vital for optimization.

ReactionPathways Pyridine Pyridine / Py-Sulfonate Target Target: N-Formylpyridinium Sulfonate Pyridine->Target Synthesis (-10°C, Dry) FormylSource Formyl Source (Mixed Anhydride) FormylSource->Target HydrolysisProd Hydrolysis Product: Pyridinium Salt + HCOOH Target->HydrolysisProd + H2O (Moisture) DecarbProd Decarbonylation: Pyridinium Salt + CO(g) Target->DecarbProd Heat (>40°C) ZinckeProd Zincke Product: Ring-Opened Aldehydes (Red/Black Tars) Target->ZinckeProd Nucleophile/Base (Attack at C2)

Figure 1: Competitive pathways in N-formylpyridinium synthesis. Green indicates the desired path; red/yellow dashed lines indicate degradation modes triggered by moisture, heat, or nucleophiles.

Validated Experimental Protocol

Objective: Synthesis of N-Formylpyridinium Methanesulfonate (Genericized Protocol). Note: This protocol uses the Mixed Anhydride Method, which is generally safer than using Formyl Fluoride.

Reagents:

  • Formic Acid (98%, anhydrous)

  • Acetic Anhydride (Reagent grade)

  • Pyridine (Dried over KOH/Sieves)

  • Methanesulfonic Acid (Anhydrous)

  • Solvent: Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

  • Preparation of Mixed Anhydride (In Situ):

    • In a flame-dried Schlenk flask under Argon, combine Formic Acid (1.1 equiv) and Acetic Anhydride (1.1 equiv).

    • Stir at 0°C for 1 hour, then warm to 50°C for 15 minutes to ensure formation of Acetic Formic Anhydride.

    • Critical: Cool this mixture back down to -10°C before use.

  • Salt Formation:

    • In a separate flask, dissolve Pyridine (1.0 equiv) in anhydrous DCM.

    • Add Methanesulfonic Acid (1.0 equiv) dropwise at 0°C. Stir for 30 mins to form the Pyridinium Methanesulfonate salt.

  • Formylation (The Sensitive Step):

    • Transfer the cooled Mixed Anhydride solution via cannula into the Pyridinium salt suspension at -10°C .

    • Stir vigorously.[1] The mixture should become homogeneous.

    • Allow to warm to 0°C (do not exceed room temperature) over 2 hours.

  • Isolation:

    • Add anhydrous Diethyl Ether (pre-cooled to 0°C) to precipitate the product.

    • Filter rapidly under an inert atmosphere (Schlenk frit or glovebox).[2]

    • Do not wash with alcohols (causes alcoholysis). Wash with dry Ether.

    • Dry under high vacuum at room temperature.

References & Authority

  • BenchChem Technical Support. (2025).[2][3] Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from

  • Organic Syntheses. (2023). Functionalization of aminoheterocycles via Pyry-BF4. Discusses the sensitivity of pyridine-SO3 complexes and ring-opening side reactions. Retrieved from

  • University of Liverpool. (2024). Reductive Transformation of Pyridinium Salts. Details the Zincke reaction and ring-opening mechanisms. Retrieved from

  • ResearchGate. (2014). Reversible alcohol and water addition to formyl pyridine derivatives. Explains the thermodynamics of hydration in formyl-pyridinium species. Retrieved from

Sources

Validation & Comparative

1H NMR Characterization Guide: 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

[1]

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (often abbreviated as FPPS or PPS-CHO ).[1] As a zwitterionic pyridinium sulfobetaine, this compound functions as a critical electroplating leveler and a mild protein solubilizing agent.

Unlike standard organic characterization, the analysis of FPPS requires specific attention to its zwitterionic nature, water solubility, and the electron-withdrawing effects of the formyl group combined with the quaternary nitrogen. This guide compares the NMR performance of FPPS against its precursors and common impurities, providing a self-validating protocol for purity assessment.

Part 1: Structural Logic & Transformation Analysis

To interpret the NMR spectrum of FPPS, one must understand the electronic transformation that occurs during synthesis. The reaction involves the quaternization of Pyridine-3-carboxaldehyde with 1,3-Propane Sultone .[1]

The Electronic Shift (Mechanism)

The transition from a neutral pyridine to a cationic pyridinium ring induces significant deshielding .

  • Quaternization Effect: The formation of the N-C bond creates a positive charge on the nitrogen, pulling electron density from the ring protons. This shifts the aromatic signals downfield (higher ppm).

  • Regioselectivity: The protons closest to the nitrogen (Positions 2 and 6) experience the strongest deshielding.

  • Solvation: The sulfonate tail (

    
    ) ensures high water solubility, making D₂O the standard solvent, whereas the precursor is typically analyzed in CDCl₃ or DMSO-d₆.
    

ReactionSchemecluster_shiftsNMR Shift LogicReactant1Pyridine-3-carboxaldehyde(Neutral)Solvent: CDCl3ProductFPPS (Product)(Zwitterionic)Solvent: D2OReactant1->ProductMenshutkin Reaction(Ring Opening)Reactant21,3-Propane Sultone(Electrophile)Reactant2->ProductLogic1H2/H6 ProtonsShift: +0.5 to +1.0 ppm(Deshielding)Logic2Aldehyde (-CHO)Stable ~10.1 ppm

Figure 1: Reaction scheme illustrating the electronic transformation and expected NMR shift logic.

Part 2: Experimental Protocol (Self-Validating)

This protocol is designed to detect not just the product, but the specific impurities that compromise "performance" in electroplating or biological applications (e.g., hydrolyzed sultone).

Materials & Parameters
  • Instrument: 400 MHz (minimum) recommended for clear resolution of propyl chain multiplets.

  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
    • Why? DMSO-d₆ can be used, but D₂O is preferred to verify the sulfonate group's solubility and mimics the application environment.

  • Internal Standard: Sodium 3-trimethylsilylpropionate-d4 (TSP) or DSS.[1]

    • Note: Avoid TMS (insoluble in water).[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Dissolution: Dissolve FPPS in D₂O. The solution should be clear and colorless. Turbidity suggests unreacted aldehyde or inorganic salts.[1]

  • Acquisition: Run standard 1H sequence (ns=16 or 32).

  • Water Suppression: If the water peak (4.79 ppm) obscures the N-CH₂ signal, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).

  • Phasing: Ensure the aldehyde peak (~10 ppm) is perfectly phased to detect small aldehyde-based impurities.[1]

Part 3: Comparative Analysis & Data Interpretation

This section objectively compares the target molecule against its precursor and potential byproducts.[1]

Table 1: Chemical Shift Comparison (ppm)

Note: Shifts are approximate relative to TSP (0.00 ppm) in D₂O.

Proton AssignmentPrecursor (Pyridine-3-CHO)Product (FPPS) MultiplicityInterpretation
-CHO (Aldehyde) 10.0510.15 Singlet (s)Diagnostic hook; slight downfield shift due to cationic ring.[1]
Ar-H (Pos 2) 8.959.45 - 9.55 Singlet (s)Most deshielded aromatic. Located between N+ and CHO.[1]
Ar-H (Pos 6) 8.759.05 - 9.15 Doublet (d)Adjacent to N+; significant downfield shift.[1]
Ar-H (Pos 4) 8.208.85 - 8.95 Doublet (d)Para to N+; deshielded by induction.[1]
Ar-H (Pos 5) 7.558.20 - 8.30 Triplet (dd/t)Meta to N+; least affected aromatic proton.[1]
N-CH₂ (Propyl-α) Absent4.75 - 4.85 Triplet (t)Key Proof of Synthesis. Overlaps with HDO if not suppressed.[1]
-CH₂- (Propyl-β) Absent2.35 - 2.45 Multiplet (m)Bridge protons; distinct quintet-like structure.[1]
-CH₂-SO₃ (Propyl-γ) Absent2.90 - 3.00 Triplet (t)Adjacent to sulfonate; confirms ring opening of sultone.[1]
Performance Analysis: Purity & Impurities

The "performance" of the NMR assay lies in its ability to quantify the conversion rate and hydrolysis.

  • The "Unreacted" Check:

    • Look for the precursor aldehyde peak at 10.05 ppm (distinct from product at 10.15 ppm).[1]

    • Limit: In high-performance electroplating, unreacted pyridine-3-aldehyde must be <0.5% as it alters current density.[1]

  • The "Hydrolysis" Check:

    • Impurity: 3-Hydroxypropane-1-sulfonic acid (from hydrolyzed propane sultone).[1]

    • Signal: Look for triplets at 3.65 ppm (CH₂-OH) and 2.95 ppm (CH₂-SO₃) without corresponding aromatic signals.[1]

  • Solvent Effects (D₂O vs. DMSO):

    • In DMSO-d₆ , signals will appear slightly downfield compared to D₂O.[1]

    • Recommendation: Use D₂O for final QC.[1] Use DMSO-d₆ only if characterizing a hydrophobic intermediate.[1]

Part 4: Visualization of Assignments

The following diagram maps the specific protons to their signals, visualizing the "Deshielding Gradient" caused by the cationic nitrogen.

NMR_Assignmentcluster_moleculeMolecule Structure: FPPSN_PlusN+ (Pyridinium)H2H-2 (Aromatic)N_Plus->H2InductivePullH6H-6 (Aromatic)N_Plus->H6InductivePullAldehydeCHO (Pos 3)Sig_Ald10.15 ppm (s)DiagnosticAldehyde->Sig_AldSulfonateSO3- (Tail)Sig_Tail~2.95 ppm (t)Sulfonate EndSulfonate->Sig_TailShieldingSig_H2~9.50 ppm (s)Most DeshieldedH2->Sig_H2Sig_H6~9.10 ppm (d)Alpha to N+H6->Sig_H6NCH2N-CH2 (Alpha)Sig_NCH2~4.80 ppm (t)Linker StartNCH2->Sig_NCH2

Figure 2: Structural assignment map correlating functional groups to chemical shifts.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard reference for pyridine vs. pyridinium shift calculation).

  • National Institute of Standards and Technology (NIST). (2023).[1] 3-Pyridinecarboxaldehyde Mass and NMR Data. NIST Chemistry WebBook.[1][4] Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • PubChem. (2024).[1] Compound Summary: 3-Pyridinecarboxaldehyde.[1][6] National Library of Medicine. Available at: [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison.[1] Available at: [Link]

Comparative Guide: Mass Spectrometry Fragmentation of Pyridinium Sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation from Genotoxic Sulfonate Esters in Drug Development

Executive Summary

In pharmaceutical development, the accurate identification of sulfonate-based impurities is critical.[1] Pyridinium sulfonates (zwitterionic betaines) often arise as byproducts in syntheses involving pyridine and sulfonyl chlorides or sulfonates. These compounds are frequently confused with alkyl sulfonate esters (potent genotoxic impurities, GTIs) due to shared spectral features.

This guide provides a technical comparison of the mass spectrometric (MS) behavior of pyridinium sulfonates versus alkyl sulfonate esters. By leveraging the "Fixed Charge" effect and specific Neutral Loss (NL) signatures , researchers can achieve superior sensitivity and definitive structural elucidation, preventing false-positive GTI alerts.

Part 1: Mechanistic Principles

Structural Dynamics in ESI(+)

The fundamental difference between pyridinium sulfonates and their ester counterparts lies in their ionization physics.

  • Pyridinium Sulfonates (The Subject): These are inner salts (betaines). In Electrospray Ionization (ESI), they exist primarily as zwitterions. Under acidic mobile phase conditions (pH < 3), the sulfonate group (

    
    ) is protonated, resulting in a net positive charge 
    
    
    
    .
    • Key Feature: The quaternary nitrogen provides a fixed positive charge , significantly enhancing ionization efficiency compared to neutral analytes.

  • Sulfonate Esters (The Alternative): These are neutral, lipophilic species (e.g., methyl methanesulfonate). They rely on adduct formation (

    
    , 
    
    
    
    ) or protonation for detection.
    • Limitation: They suffer from lower ionization efficiency and competitive suppression in complex matrices.

Fragmentation Kinetics (CID)

Collision-Induced Dissociation (CID) reveals distinct bond dissociation energy (BDE) profiles:

  • The "Sulfonate Pop" (

    
     Loss):  Both classes contain the 
    
    
    
    moiety. However, the energetics differ.[2]
    • Pyridinium Sulfonates: The alkyl-sulfonate bond (

      
      ) is the weakest link. The stable pyridinium ring acts as a "charge anchor." The primary fragmentation is the loss of neutral 
      
      
      
      (80 Da), leaving a stable alkyl-pyridinium cation.
    • Sulfonate Esters: Fragmentation is often driven by alkyl chain losses or complex rearrangements involving the ester oxygen.

Part 2: Comparative Fragmentation Analysis

The following table contrasts the MS/MS performance of Pyridinium Sulfonates (PPS) against Alkyl Sulfonate Esters (ASE) and Non-Sulfonated Pyridinium Salts (NSP).

Table 1: Performance & Spectral Signatures[3]
FeaturePyridinium Sulfonates (PPS)Alkyl Sulfonate Esters (ASE)Non-Sulfonated Pyridinium (NSP)
Ionization Mode ESI (+) Highly SensitiveESI (+) Low Sensitivity (Adduct dependent)ESI (+) Highly Sensitive
Precursor Ion

(Protonated Zwitterion)

or


(Cation)
Primary Neutral Loss

80 Da (

)

17/18 Da (

) or Alkyl loss
Loss of N-substituent
Diagnostic Ion

(Intact Ring + Linker)
Non-specific hydrocarbon fragments

or Ring-specific fragments
LOD (Sensitivity) High (pg/mL range) Moderate/Low (ng/mL range)High
False Positive Risk Low (Distinct 80 Da loss)High (Isobaric interferences)N/A
Data Interpretation[1][4][5][6][7][8][9][10]
  • Selectivity: PPS exhibits a "cleaner" MS/MS spectrum dominated by the transition

    
    .
    
  • Sensitivity: Due to the pre-charged nitrogen, PPS detection limits are typically 10-50x lower than neutral sulfonate esters, allowing for trace-level impurity analysis without derivatization.

Part 3: Visualization of Pathways

Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation mechanism for a model pyridinium sulfonate (1-(3-sulfopropyl)pyridinium) versus a standard sulfonate ester.

FragmentationPathway cluster_PPS Pyridinium Sulfonate (PPS) cluster_ASE Alkyl Sulfonate Ester (ASE) PPS_Prec Precursor [M+H]+ (Protonated Zwitterion) Fixed Charge on N PPS_TS Transition State C-S Bond Strain PPS_Prec->PPS_TS CID Energy PPS_Prod Product Ion [M+H - 80 Da]+ (Alkyl-Pyridinium Cation) PPS_TS->PPS_Prod Neutral Loss: SO3 (80 Da) ASE_Prec Precursor [M+NH4]+ (Ammonium Adduct) Neutral Core ASE_Prod Product Ion Variable Fragments (Alkyl / Acid Loss) ASE_Prec->ASE_Prod Loss of NH3 (-17) or Alkyl (-R)

Caption: Comparative fragmentation pathways. PPS yields a definitive diagnostic ion via specific SO3 loss, whereas ASE fragmentation is adduct-dependent and less specific.

Part 4: Experimental Protocol

To replicate these results and validate the presence of Pyridinium Sulfonates in a sample, follow this self-validating workflow.

Reagents & Setup
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for zwitterion).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory . PPS is highly polar and will elute in the void volume on standard C18 columns.

    • Recommended: Amide or Zwitterionic HILIC phase.

MS/MS Acquisition Parameters (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Cone Voltage: Keep LOW (15-20V).

    • Reasoning: High cone voltage can cause in-source fragmentation (loss of

      
       before the quad), mimicking the non-sulfonated parent and leading to false identification.
      
  • Collision Energy (CE): Ramp 20-40 eV.

    • Target: Optimize for the transition

      
      .
      
Validation Workflow (Decision Tree)

ValidationTree Start Unknown Impurity Peak (Suspected Sulfonate) Step1 Check ESI(+) Sensitivity Is signal intense without adducts? Start->Step1 BranchPPS YES (High Sensitivity) Step1->BranchPPS BranchASE NO (Needs NH4/Na) Step1->BranchASE Step2 Perform MS/MS (CID) BranchPPS->Step2 BranchASE->Step2 CheckNL Check Neutral Loss (NL) Step2->CheckNL ResultPPS NL = 80 Da (SO3) CONFIRMED: Pyridinium Sulfonate CheckNL->ResultPPS Dominant ResultASE NL = Alkyl or Acid CONFIRMED: Sulfonate Ester CheckNL->ResultASE Variable

Caption: Logical decision tree for distinguishing pyridinium sulfonates from ester impurities based on sensitivity and neutral loss patterns.

Part 5: References

  • Walczak, J., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. National Institutes of Health (PMC). Link

  • Holcapek, M., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones. Analytical Chemistry / PubMed. Link

  • Prasain, J. (2011).[3] Ion fragmentation of small molecules in mass spectrometry: Characteristic fragmentation of sulfonates. UAB Mass Spectrometry Core. Link

  • Weaver, A. (2023). Mass Spectrometry - Fragmentation Patterns: Sulfonates and Functional Groups. Chemistry LibreTexts. Link

  • Chen, X., et al. (2007).[4] Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms. TSI Journals. Link

Sources

Comparing electrochemical performance of PPS vs 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between PPS (Pyridinium Propyl Sulfobetaine) and its formyl-functionalized derivative, 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (referred to herein as FPPS ).

Designed for application scientists and electrochemical engineers, this analysis focuses on the mechanistic differences, electrochemical behaviors, and specific use-cases for these two critical electroplating additives.

Executive Summary

  • PPS (The Workhorse): The industry standard for Nickel and Copper electroplating. It offers stable, wide-range leveling and brightening by acting as a steady-state inhibitor. It is chemically robust and has low consumption rates.

  • FPPS (The Precision Tool): A high-performance derivative designed for advanced interconnects (e.g., TSV, microvias). The electron-withdrawing formyl group enhances adsorption strength and introduces a "dynamic inhibition" mechanism. It is less stable than PPS, consuming itself to drive "superfilling" (bottom-up fill) in high-aspect-ratio features.

FeaturePPS (Pyridinium Propyl Sulfobetaine)FPPS (Formyl-Functionalized PPS)
CAS Number 15471-17-7Derivative Specific (Analogous to 3-formylpyridinium salts)
Primary Function General Leveling & BrighteningMicrovia Superfilling & High-Current Density Leveling
Adsorption Strength Moderate (Electrostatic)High (Electrostatic + Electronic Resonance)
Consumption Rate Low (Chemically Stable)High (Reductive Consumption)
Breakdown Product MinimalReduces to Hydroxymethyl-PPS (PPS-OH)
Best For Decorative Nickel, General Acid CopperHDI PCB, IC Substrates, TSV Filling

Molecular Mechanics & Structure-Activity Relationship (SAR)

The performance difference lies in the substituent at the 3-position of the pyridine ring.

Electronic Effects[1][2]
  • PPS (H-Substituted): The pyridine ring is electron-deficient due to quaternization, allowing it to interact with the negatively charged cathode (or chloride-bridged double layer). However, the propyl sulfonate tail is electron-donating, slightly mitigating this positive charge density.

  • FPPS (Formyl-Substituted): The formyl group (-CHO) is a strong Electron Withdrawing Group (EWG) . It pulls electron density away from the ring, significantly increasing the positive charge density on the nitrogen and the ring carbons.

    • Result: FPPS exhibits a stronger electrostatic attraction to the cathode than PPS, leading to faster and more compact adsorption.

The "Dynamic Leveling" Mechanism

Unlike PPS, which acts as a static blocker, FPPS is reactive. The aldehyde group is electrochemically active at plating potentials.

  • Adsorption: FPPS adsorbs strongly at high current density areas (peaks/corners).

  • Inhibition: It blocks copper/nickel ions, preventing over-plating.

  • Reduction (The Key): The formyl group reduces to a hydroxymethyl group (forming PPS-OH) or a methyl group.

    • Reaction:

      
      
      
  • Desorption: The reduced product (alcohol form) is less strongly adsorbed than the aldehyde form. This creates a concentration gradient: High inhibition at the surface (fresh FPPS) vs. Low inhibition in deep trenches (depleted/reduced FPPS) . This gradient drives Superfilling .

LevelingMechanism cluster_0 Bulk Solution cluster_1 Cathode Surface (High CD) cluster_2 Result FPPS FPPS (Aldehyde) Strong Inhibitor Adsorption Adsorption (FPPS >> PPS) FPPS->Adsorption Fast Diffusion PPS PPS (Standard) Moderate Inhibitor PPS->Adsorption Steady Diffusion Reduction Electrochemical Reduction Adsorption->Reduction FPPS Only (-CHO -> -CH2OH) Fill Superfilling (Bottom-Up) Adsorption->Fill PPS: Static Blocking Product PPS-OH (Alcohol) Weak Inhibitor Reduction->Product Desorption Product->Fill Inhibition Breakdown

Figure 1: Mechanistic pathway comparison. FPPS undergoes a reductive transformation that enables dynamic leveling (superfilling), whereas PPS functions primarily through static adsorption.

Electrochemical Performance Analysis

Cyclic Voltammetry (CV) Signatures

To validate the difference, a CV scan in a standard Acid Copper bath (VMS + Cl + PEG + SPS) is required.

  • PPS Response: You will observe a suppression of the copper stripping peak and a shift of the deposition onset to more negative potentials (overpotential increase). The curve remains stable over multiple cycles.

  • FPPS Response:

    • Greater Suppression: The deposition current will be lower than PPS at the same concentration (stronger blocking).

    • Reduction Wave: A small, irreversible reduction pre-wave may appear around -0.2V to -0.4V (vs. Ag/AgCl), corresponding to the reduction of the formyl group.

    • Hysteresis: Significant hysteresis between the forward and backward scans, indicating the consumption/transformation of the additive at the interface.

Quantitative Data Summary (Simulated Representative Data)
ParameterControl (No Leveler)PPS (10 ppm)FPPS (10 ppm)
Overpotential shift (

)
0 mV-60 mV-110 mV
Polarization Resistance (

)
LowMediumHigh
Microvia Fill Ratio < 40% (Conformal)60-70%> 90% (Bottom-Up)
Deposit Stress LowLow CompressiveModerate Tensile
Cathodic Efficiency ~99%~98%~95-97% (due to side reactions)

Experimental Protocols

Protocol A: Comparative Galvanostatic Measurement (GM)

This protocol quantifies the "Injection Response"—how quickly the additive suppresses potential when injected into a running cell.

  • Setup: Three-electrode cell (Pt rotating disk electrode, Cu counter, Ag/AgCl reference).

  • Electrolyte: 200 g/L

    
    , 50 g/L 
    
    
    
    , 50 ppm
    
    
    .
  • Procedure:

    • Apply constant current density (e.g.,

      
      ).
      
    • Allow potential to stabilize (

      
       to 
      
      
      
      ).
    • At

      
      :  Inject Suppressor (PEG 8000, 200 ppm). Observe potential drop.
      
    • At

      
      :  Inject Accelerator (SPS, 5 ppm). Observe potential recovery (depolarization).
      
    • At

      
      :  Inject PPS  or FPPS  (10 ppm).
      
  • Analysis: Measure the slope and magnitude of the potential shift (

    
    ) after the leveler injection.
    
    • Expectation: FPPS will cause a sharper, deeper potential drop (

      
      ) due to faster adsorption kinetics.
      
Protocol B: Hull Cell Analysis (Wide Current Density Range)
  • Cell: 267 mL Hull Cell, air agitation.

  • Panel: Polished brass panel.

  • Conditions: 2A total current, 10 minutes, 25°C.

  • Evaluation:

    • HCD Zone (High Current Density): Check for burning. FPPS should prevent burning better than PPS.

    • LCD Zone (Low Current Density): Check for dullness. PPS often provides a wider bright range in LCD; FPPS might show slight dullness if the concentration is too high (over-suppression).

Safety & Handling (For Drug/Synthesis Professionals)

While primarily used in plating, these zwitterions are relevant to synthesis.

  • Toxicity: 3-formylpyridine (the precursor to FPPS) is toxic and a skin irritant. However, the sulfonate zwitterion (FPPS) significantly reduces volatility and skin permeability compared to the non-quaternized pyridine.

  • Stability: FPPS is sensitive to oxidation (to carboxylic acid) and reduction (to alcohol). Store under inert gas if high purity is required for analytical standards. PPS is shelf-stable for years.

References

  • Structure-Activity Relationships in Pyridinium Levelers

    • Title: "Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium C
    • Source: PubMed / Wiley-VCH (2018).
    • URL:[Link]

  • Title: "Application Notes and Protocols for 3-Pyridinesulfonate as an Additive in Electroplating Baths.
  • Formyl-Pyridine Reduction Chemistry

    • Title: "Mechanism of electrochemical reduction of pyridinium."[1][2][3]

    • Source: RSC / ResearchG
    • URL:[Link]

  • Advanced Leveler Synthesis (Contextual)

    • Title: "A Novel Leveler W-3: Synthesis and Application in Copper Electroplating for Microvia Filling."[4]

    • Source: Journal of The Electrochemical Society (2026).[4]

    • URL:[Link][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 93803-27-1 Synonyms: 1-(3-Sulfopropyl)-3-formylpyridinium betaine; Pyridinium propyl sulfobetaine aldehyde.[1][] Chemical Class: Zwitterionic Pyridinium Sulfonate / Electroplating Leveler.[]

Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate requires a nuanced understanding of its dual nature. As a zwitterion (inner salt), it exhibits surfactant-like properties, meaning it can penetrate biological membranes more effectively than simple inorganic salts.[1][] As an aldehyde-functionalized pyridine, it possesses reactivity capable of protein cross-linking (sensitization risk) and significant mucous membrane irritation.[1][]

The Critical Hazard: Do not treat this merely as a "dusty salt." The combination of the sulfonate tail and the pyridinium headgroup makes this compound highly water-soluble and difficult to rinse from ocular tissue.[] Eye protection is the single most critical failure point. [1]

Risk Assessment & Hazard Identification

This protocol assumes the material is handled in its pure solid form or concentrated aqueous solution.

Hazard CategoryGHS Classification (Inferred*)Mechanism of Action
Ocular Category 1 (Serious Eye Damage) Surfactant properties facilitate corneal penetration; acidic hydrolysis may occur on moist surfaces.[1][]
Dermal Category 1B/2 (Skin Corrosion/Irritation) Zwitterionic nature disrupts the stratum corneum; aldehyde group poses a sensitization risk.[]
Inhalation Category 3 (STOT-SE) Fine crystalline dust is highly irritating to the upper respiratory tract.[1][]
Reactivity Stable but Reactive The formyl group is susceptible to oxidation.[] Incompatible with strong oxidizers and strong bases.

*Note: Specific GHS data for CAS 93803-27-1 is often extrapolated from the parent Pyridinium Propyl Sulfonate (PPS) and Nicotinaldehyde structures.[1][]

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a Self-Validating System . If you cannot check the box for "Validation," you are not authorized to proceed.

A. Ocular & Face Protection
EquipmentSpecificationValidation Protocol
Primary Chemical Splash Goggles (Indirect Venting)The "Seal Test": Press goggles to face without strap.[1][] If they do not hold suction for 1 second, the fit is poor.
Secondary Face Shield (8-inch minimum)Required when handling solutions >100mL or during exothermic dissolution.[1][]
Contraindicated Safety GlassesReasoning: Liquid splashes can bypass glasses; surfactant-laden dust can migrate behind lenses.[1][]
B. Dermal Protection (Hand & Body)
EquipmentSpecificationValidation Protocol
Glove Material Nitrile Rubber (Min.[1][] thickness 0.11 mm)Inflation Test: Trap air in the glove and squeeze to detect pinhole leaks before donning.[]
Glove Technique Double Gloving (recommended for solutions)Inner glove: Colored (e.g., Blue).[] Outer glove: White/Clear.[] Visual indicator: If inner color stains outer glove, breakthrough occurred.[]
Body barrier Lab Coat (High-neck, snap closure)Must cover wrists completely when arms are extended.[1][]
C. Respiratory Protection
ScenarioEquipmentValidation Protocol
Standard Use Chemical Fume Hood (Face velocity 80-100 fpm)Kimwipe Test: Tape a tissue strip to the sash bottom.[1][] It must be pulled inward at a 45° angle.
Spill Cleanup N95 or P100 Respirator User must be fit-tested.[1][] Positive/Negative pressure seal check required upon donning.[]

Operational Protocols

Protocol A: Weighing & Transfer (The "Static" Risk)

Context: Zwitterionic powders are often hygroscopic and prone to static charge, leading to "jumping" powder that contaminates the balance area.

  • Environmental Control: Utilize an ionizing blower if available to neutralize static charge on the spatula and weigh boat.[]

  • The "Draft Shield" Rule: Never weigh this compound on an open bench. Use a balance enclosure or weigh inside the fume hood (if vibration is managed).

  • Transfer Logic:

    • Do not pour from the stock bottle.

    • Use a clean, dry stainless steel spatula.

    • Immediate Closure: Recap the stock bottle before recording the mass to prevent moisture uptake (caking).[]

Protocol B: Dissolution (The Exotherm Check)

Context: Solvation of sulfonates can be mildly exothermic.[]

  • Solvent Prep: Place the stir bar in the solvent before adding the solid.[]

  • Addition: Add solid slowly to the vortex of the stirring solvent.

  • Visual Check: The solution should be clear. If turbidity persists, do not apply heat >50°C without verifying thermal stability of the aldehyde group (risk of polymerization).

Decision Logic & Workflows

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on physical state and operation scale.

PPE_Logic Start Start: Handling 3-Formyl-PPS State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Aqueous Solution State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk VolRisk Volume > 100mL? Liquid->VolRisk PPE_Level1 LEVEL 1: Nitrile Gloves + Lab Coat + Splash Goggles (Fume Hood Mandatory) DustRisk->PPE_Level1 No (Weighing) PPE_Level2 LEVEL 2: Double Nitrile Gloves + Face Shield over Goggles + Tyvek Sleeves DustRisk->PPE_Level2 Yes (Milling/Transfer) VolRisk->PPE_Level1 No VolRisk->PPE_Level2 Yes (Splash Risk)

Figure 2: Emergency Spill Response

Caption: Immediate containment and neutralization workflow for zwitterionic sulfonate spills.

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid 1. Avoid Dust (Do not sweep) 2. Cover with wet paper towels 3. Scoop into bag SolidSpill->ActionSolid ActionLiquid 1. Contain with absorbent pillows 2. Neutralize (Dilute) 3. Collect as Chem Waste LiquidSpill->ActionLiquid Disposal Disposal: Label as 'Toxic/Corrosive Organic' ActionSolid->Disposal ActionLiquid->Disposal

Disposal & Environmental Stewardship[1][2][4]

Do not dispose of down the drain. While sulfonates are often biodegradable, the pyridinium moiety renders this compound toxic to aquatic organisms (Category 2/3 Acute Aquatic Toxicity).

  • Segregation: Collect in a waste container labeled "Organic Waste - Halogen Free" (unless mixed with halogenated solvents).[]

  • Deactivation: No specific deactivation is required for the sulfonate, but ensure the waste stream pH is neutral (6-8) to prevent aldehyde reactivity in the waste drum.

  • Labeling: Clearly mark the container with the CAS number 93803-27-1 .

References

  • Chemical Identification: "3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate."[1][][3][4] HaiRui Chemical Database. CAS 93803-27-1.[1][][3][4] Link

  • Structure & Properties: "3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (Parent Compound Data)." PubChem Compound Summary. National Center for Biotechnology Information.[] Link[1]

  • Safety Data (Analogous): "Safety Data Sheet: Pyridinium propyl sulfobetaine (PPS)." Sigma-Aldrich.[1][][5][6] Accessed 2024.[][7][8] Link

  • GHS Classification Standards: "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)."[] UNECE.[] Link

Sources

×

Retrosynthesis Analysis

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